Pociredir
Description
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Properties
IUPAC Name |
(15R)-21-fluoro-10-(2-methylpyridin-3-yl)-13,17-dioxa-3,5,7,8-tetrazapentacyclo[13.6.1.04,12.05,9.018,22]docosa-1(21),4(12),6,8,10,18(22),19-heptaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN5O2/c1-12-14(3-2-6-24-12)15-7-19-22(28-11-26-27-21(15)28)25-8-16-17(23)4-5-18-20(16)13(9-29-18)10-30-19/h2-7,11,13,25H,8-10H2,1H3/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBUTSBIFNKJMW-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C2=CC3=C(NCC4=C(C=CC5=C4C(CO5)CO3)F)N6C2=NN=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=N1)C2=CC3=C(NCC4=C(C=CC5=C4[C@H](CO5)CO3)F)N6C2=NN=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2490674-02-5 | |
| Record name | Pociredir [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2490674025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pociredir | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BC2SSV7WMT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pociredir's Mechanism of Action in Sickle Cell Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sickle cell disease (SCD) is a debilitating genetic disorder characterized by the polymerization of sickle hemoglobin (HbS), leading to red blood cell sickling, chronic hemolysis, and vaso-occlusive crises (VOCs). A promising therapeutic strategy is the reactivation of fetal hemoglobin (HbF) production, which interferes with HbS polymerization. Pociredir (formerly FTX-6058) is an investigational, orally administered small-molecule inhibitor of Embryonic Ectoderm Development (EED), a core component of the Polycomb Repressive Complex 2 (PRC2). By inhibiting EED, this compound epigenetically reactivates γ-globin gene expression, leading to increased production of HbF. This guide provides a detailed overview of the mechanism of action of this compound, supported by preclinical and clinical data, to inform ongoing research and development in the field of SCD therapeutics.
Core Mechanism of Action: Targeting the PRC2 Complex
This compound's primary mechanism of action is the inhibition of EED, a critical protein within the PRC2 complex.[1][2] The PRC2 complex is an epigenetic regulator that plays a key role in gene silencing through the methylation of histone H3 on lysine 27 (H3K27me3).[3] In the context of hemoglobin expression, PRC2, through its interaction with various transcription factors, is involved in the silencing of the γ-globin genes (HBG1 and HBG2) after birth, a process that is mediated by the transcriptional repressor B-cell lymphoma/leukemia 11A (BCL11A).[2][4]
By binding to and inhibiting EED, this compound disrupts the catalytic activity of the PRC2 complex.[1][3] This leads to a reduction in H3K27me3 marks at the γ-globin gene promoters, thereby de-repressing their transcription. The subsequent potent downregulation of the key fetal globin repressor, BCL11A, is a critical downstream event.[1][3][4] The reduction in BCL11A allows for the reactivation of γ-globin gene expression, leading to an increase in the production of HbF.[1][4] This mechanism is distinct from that of hydroxyurea, the current standard of care for SCD.[2]
Signaling Pathway
Caption: this compound's signaling pathway, from EED inhibition to increased HbF production.
Preclinical Evidence
Preclinical studies utilizing both in vitro and in vivo models have provided robust proof-of-concept for this compound's mechanism of action and therapeutic potential.
In Vitro Studies
In primary human CD34+ hematopoietic stem cells derived from both healthy and SCD donors, treatment with this compound resulted in a significant, dose-dependent increase in HbF levels, reaching up to approximately 30% of total hemoglobin.[5] This was accompanied by a pancellular distribution of HbF, similar to what is observed in individuals with hereditary persistence of fetal hemoglobin (HPFH). Mechanistic studies confirmed that this compound treatment leads to a reduction in BCL11A mRNA and a concomitant induction of γ-globin (HBG1/2) mRNA.[4]
In Vivo Studies
In the Townes mouse model of SCD, oral administration of this compound demonstrated a time- and dose-dependent increase in HbF.[6] These studies also showed a reduction in BCL11A mRNA and a corresponding increase in HBG1 mRNA in the whole blood of treated mice.[4] Notably, in a head-to-head comparison, this compound demonstrated superior HbF induction compared to hydroxyurea in this model.
Clinical Development and Efficacy
The clinical development of this compound is ongoing, with the Phase 1b PIONEER trial (NCT05169580) providing key data on its safety and efficacy in adult patients with SCD.[7][8]
PIONEER Phase 1b Trial (NCT05169580)
The PIONEER trial is an open-label, multi-dose, sequential cohort study evaluating the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in adults with SCD.[8][9] Participants receive once-daily oral doses of this compound for 12 weeks.[10]
Quantitative Data from the PIONEER Trial (12 mg Dose Cohort)
| Parameter | Baseline (Mean) | Week 12 (Mean) | Change from Baseline (Mean) | Reference |
| Fetal Hemoglobin (HbF) | 7.6% | 16.2% | +8.6% (absolute) | [4] |
| Total Hemoglobin | 7.8 g/dL | 8.7 g/dL | +0.9 g/dL | [4] |
| F-cells (% of RBCs containing HbF) | 34% | 67% | +33% | [11][12] |
| Indirect Bilirubin | N/A | N/A | -37% | [11] |
| Lactate Dehydrogenase (LDH) | N/A | N/A | -28% | [11] |
| Vaso-occlusive Crises (VOCs) | N/A | 50% of patients reported no VOCs during the 12-week treatment period | N/A | [4] |
Note: Data is from the 12 mg dose cohort of the Phase 1b PIONEER trial as reported in press releases and presentations.
Experimental Protocols
While specific, detailed internal protocols from the clinical trials are not publicly available, the methodologies for the key endpoints are based on established laboratory techniques.
Quantification of Fetal Hemoglobin (HbF)
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Principle: High-Performance Liquid Chromatography (HPLC) is the gold standard for accurately quantifying the different hemoglobin fractions in a blood sample.
-
Methodology:
-
A whole blood sample is collected in an EDTA tube.
-
Red blood cells are lysed to release hemoglobin.
-
The hemolysate is injected into an HPLC system equipped with a cation-exchange column.
-
A salt gradient is used to separate the different hemoglobin types (HbA, HbS, HbF, etc.) based on their charge.
-
The separated hemoglobin fractions are detected by a UV-Vis detector, and the area under each peak is integrated to determine the percentage of each hemoglobin type.[12]
-
Enumeration of F-cells
-
Principle: Flow cytometry with an antibody specific for fetal hemoglobin is used to determine the percentage of red blood cells containing HbF.
-
Methodology:
-
A whole blood sample is collected.
-
Red blood cells are fixed and permeabilized to allow intracellular staining.
-
The cells are incubated with a fluorescently labeled monoclonal antibody that specifically binds to HbF.
-
The stained cells are analyzed on a flow cytometer, which counts the number of fluorescent (F-cells) and non-fluorescent cells.
-
The percentage of F-cells is calculated as (number of fluorescent cells / total number of red blood cells) x 100.[13][14]
-
Preclinical Gene Expression Analysis
-
Principle: Quantitative Polymerase Chain Reaction (qPCR) is used to measure the relative expression levels of specific mRNAs, such as BCL11A and HBG1/2.
-
Methodology:
-
Total RNA is extracted from cells or tissues of interest.
-
RNA is reverse-transcribed into complementary DNA (cDNA).
-
The cDNA is used as a template in a qPCR reaction with primers specific for the target genes (BCL11A, HBG1/2) and a reference (housekeeping) gene.
-
The amplification of DNA is monitored in real-time using a fluorescent dye.
-
The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, normalized to the reference gene.[4]
-
Experimental Workflow
Caption: A generalized experimental workflow for preclinical and clinical evaluation of this compound.
Conclusion
This compound represents a novel, targeted approach to the treatment of sickle cell disease by reactivating fetal hemoglobin production through the inhibition of the EED subunit of the PRC2 complex. Its distinct mechanism of action, which involves the epigenetic downregulation of the key fetal globin repressor BCL11A, has been validated in both preclinical models and early-phase clinical trials. The encouraging data from the PIONEER trial, demonstrating robust increases in HbF and improvements in markers of hemolysis, underscore the potential of this compound as a transformative oral therapy for individuals living with SCD. Further clinical investigation is warranted to fully elucidate its long-term safety and efficacy profile.
References
- 1. sicklecellanemianews.com [sicklecellanemianews.com]
- 2. P1498: INHIBITION OF POLYCOMB REPRESSIVE COMPLEX 2 THROUGH EED INDUCES FETAL HEMOGLOBIN IN HEALTHY AND SICKLE CELL DISEASE MODELS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fulcrumtx.com [fulcrumtx.com]
- 4. fulcrumtx.com [fulcrumtx.com]
- 5. Discovery of clinical candidate FTX-6058: a potent, orally bioavailable upregulator of fetal hemoglobin for treatment of sickle cell disease - American Chemical Society [acs.digitellinc.com]
- 6. fulcrumtx.com [fulcrumtx.com]
- 7. en.iacld.com [en.iacld.com]
- 8. sicklecellanemianews.com [sicklecellanemianews.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Coming Soon [pioneerscdstudy.com]
- 11. Estimation of fetal hemoglobin levels in individual red cells via fluorescence image cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methods for determination of fetal hemoglobin | Górska | Acta Haematologica Polonica [journals.viamedica.pl]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
In-Depth Technical Guide: The Function of FTX-6058, an EED-Targeted PRC2 Inhibitor for the Upregulation of Fetal Hemoglobin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
FTX-6058 is an investigational, orally bioavailable, small-molecule inhibitor of the Embryonic Ectoderm Development (EED) protein, a core component of the Polycomb Repressive Complex 2 (PRC2). By selectively binding to EED, FTX-6058 allosterically inhibits the methyltransferase activity of PRC2, leading to a reduction in the repressive histone mark H3K27me3. This epigenetic modulation results in the derepression of key fetal globin repressors, notably BCL11A and MYB, ultimately leading to a potent induction of fetal hemoglobin (HbF) expression. Preclinical and clinical studies have demonstrated the potential of FTX-6058 as a disease-modifying therapeutic for sickle cell disease (SCD) and other hemoglobinopathies, with a favorable safety and tolerability profile. This document provides a comprehensive technical overview of FTX-6058, including its mechanism of action, quantitative preclinical and clinical data, detailed experimental methodologies, and visual representations of its functional pathways.
Core Mechanism of Action: PRC2 Inhibition via EED Binding
FTX-6058 exerts its therapeutic effect through a precise epigenetic mechanism centered on the inhibition of the PRC2 complex.[1] PRC2 is a key regulator of gene expression, responsible for catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a hallmark of transcriptional repression.[2] The core components of the PRC2 complex include EZH2 (the catalytic subunit), SUZ12, and EED.[3]
FTX-6058 is a highly potent and selective allosteric inhibitor that binds directly to the EED subunit.[4][5] This binding event prevents the allosteric activation of the PRC2 complex, thereby inhibiting its histone methyltransferase activity.[5] The reduction in PRC2 activity leads to a decrease in global H3K27me3 levels.[2] In the context of erythroid differentiation, the inhibition of PRC2 by FTX-6058 leads to the downregulation of key transcriptional repressors of fetal hemoglobin, including BCL11A and MYB.[6] The suppression of these repressors derepresses the expression of the γ-globin genes (HBG1 and HBG2), resulting in increased production of fetal hemoglobin (HbF; α2γ2).[6] This pancellular induction of HbF has the potential to ameliorate the pathophysiology of sickle cell disease by inhibiting the polymerization of sickle hemoglobin.[7]
Signaling Pathway Diagram
Caption: Mechanism of Action of FTX-6058.
Quantitative Data Presentation
Table 1: Biochemical and In Vitro Activity of FTX-6058
| Parameter | Value | Cell/System | Reference |
| EED Binding Affinity (Kd) | 3.2 nM | Surface Plasmon Resonance (SPR) | [4] |
| 0.163 nM | Surface Plasmon Resonance (SPR) | [5] | |
| PRC2 Biochemical IC50 | 6.8 nM | Biochemical Assay | [4] |
| 5.0 nM | Biochemical Assay | [4] | |
| < 5 nM | PRC Assay | [5] | |
| Cellular H3K27me3 IC50 | 200 nM | P-gp HEK Cells | [4] |
| 77 nM | P-gp HEK Cells | [4] | |
| 64 nM | CD34+ Cells | [4] | |
| HbF Induction in CD34+ Cells | 8-18% absolute increase | Differentiated primary CD34+ cells | [8] |
| Up to ~30% of total hemoglobin | Differentiated primary CD34+ cells | [1] |
Table 2: Preclinical In Vivo Efficacy of FTX-6058 in Townes Mouse Model of Sickle Cell Disease
| Parameter | Treatment | Duration | Result | Reference |
| H3K27me3 Reduction | FTX-6058 (5 mg/kg, QD) | - | ~70% reduction | [9] |
| F-cell Increase | FTX-6058 (5 mg/kg, QD) | 13 and 21 days | 2-3 fold increase | [9] |
| HbF Protein Increase | FTX-6058 (5 mg/kg, QD) | 13 and 21 days | 2-3 fold increase | [9] |
| Comparison to Hydroxyurea | FTX-6058 (5 mg/kg, QD) vs. Hydroxyurea (100 mg/kg) | 21 days | Superior HbF induction | [9] |
| Hematological Parameters | FTX-6058 (5 mg/kg, QD) | 21 days | Decreased reticulocytes, increased RBCs and total hemoglobin | [9] |
Table 3: Clinical Pharmacodynamic and Efficacy Data for FTX-6058
| Trial Phase | Dose | Duration | Key Findings | Reference |
| Phase 1 (Healthy Volunteers) | 6 mg, 10 mg, 20 mg, 30 mg (once daily) | 14 days | Dose-proportional 2.4-6.2 fold placebo-adjusted increase in HBG mRNA | [10] |
| Phase 1b (PIONEER - SCD Patients) | 2 mg (once daily) | 12 weeks | - | [11] |
| 6 mg (once daily) | 4-12 weeks | Up to 9.8% absolute increase in HbF over baseline | [11] | |
| 12 mg (once daily) | 12 weeks | Up to 10.0% absolute increase in HbF over baseline; Mean HbF increase of 8.6% (from 7.6% to 16.2%) | [11] |
Experimental Protocols
In Vitro Erythroid Differentiation of CD34+ Cells
A two-phase or three-phase liquid culture system is commonly employed for the in vitro differentiation of CD34+ hematopoietic stem and progenitor cells into mature erythroid cells.[8][12]
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Cell Sourcing: CD34+ cells are isolated from healthy donor peripheral blood, cord blood, or bone marrow, or from sickle cell disease patient samples.[12]
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Expansion Phase (Phase 1): CD34+ cells are cultured in a serum-free medium supplemented with a cocktail of cytokines to promote expansion and maintain their progenitor state. This typically includes stem cell factor (SCF), FMS-like tyrosine kinase 3 ligand (FLT3L), thrombopoietin (TPO), and interleukin-6 (IL-6).[9]
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Differentiation Phase (Phase 2 & 3): Following expansion, cells are transferred to a differentiation medium. This medium is characterized by the withdrawal of early-acting cytokines and the addition of erythropoietin (EPO) and insulin, along with iron-saturated transferrin, to drive erythroid commitment and maturation.[12][13] FTX-6058 or a vehicle control is added during this phase at various concentrations.
-
Analysis: At different time points during differentiation (e.g., day 9, 11, 12, or 18), cells are harvested for analysis.[8][12]
-
Gene Expression: RNA is extracted, and quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA levels of γ-globin (HBG1/2), β-globin (HBB), BCL11A, and MYB.[12][13]
-
Protein Expression: Fetal hemoglobin (HbF) protein levels are quantified using high-performance liquid chromatography (HPLC) or reverse-phase HPLC (RP-HPLC).[8] Western blotting can be used to assess the protein levels of BCL11A and MYB.[13]
-
Flow Cytometry: The percentage of HbF-positive cells (F-cells) and erythroid maturation markers (e.g., CD71, CD235a) are determined by flow cytometry.[8]
-
In Vivo Studies in the Townes Mouse Model of Sickle Cell Disease
The Townes mouse model is a humanized knock-in model that expresses human α-globin and sickle β-globin (HbS) and recapitulates many of the pathophysiological features of human sickle cell disease.[1][11]
-
Animal Model: Townes mice (homozygous for the HbS allele) are used for efficacy studies.[11] Age- and sex-matched cohorts are typically employed.[11]
-
Drug Administration: FTX-6058 is administered orally, once daily (QD), at specified doses (e.g., 5 mg/kg).[9] A vehicle control group and a positive control group (e.g., hydroxyurea) are included.[9]
-
Treatment Duration: Studies are conducted for various durations, such as 13 or 21 days, to assess the time course of the pharmacological effects.[9]
-
Sample Collection and Analysis:
-
Hematology: Peripheral blood is collected at baseline and at the end of the study for a complete blood count (CBC) to assess red blood cell parameters, reticulocyte counts, and white blood cell counts.[9]
-
Target Engagement: Bone marrow and/or peripheral blood monocytes are collected to measure the levels of H3K27me3 by flow cytometry or other immunoassays to confirm target engagement.[2]
-
HbF Induction: The percentage of F-cells is determined by flow cytometry, and HbF protein levels are quantified by HPLC.[9]
-
Gene Expression: RNA is isolated from bone marrow or spleen to analyze the expression of human γ-globin (HBG1) and other relevant genes by qRT-PCR.[9]
-
Pathophysiology: Spleen weight and other markers of disease pathology are assessed.[9]
-
Experimental Workflow Diagram
Caption: Representative Experimental Workflow for FTX-6058 Evaluation.
Conclusion
FTX-6058 is a promising, orally administered EED inhibitor that has demonstrated a clear mechanism of action leading to the robust induction of fetal hemoglobin. By targeting the PRC2 complex, FTX-6058 leverages an epigenetic pathway to upregulate γ-globin expression through the downregulation of key repressors. The quantitative data from both preclinical and clinical studies support its potential as a transformative, disease-modifying therapy for patients with sickle cell disease and other hemoglobinopathies. The detailed experimental protocols provided herein offer a framework for the continued investigation and understanding of this novel therapeutic agent. Further clinical development will be crucial to fully elucidate the long-term safety and efficacy of FTX-6058 in the target patient populations.
References
- 1. From early development to maturity: a phenotypic analysis of the Townes sickle cell disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of clinical candidate FTX-6058: a potent, orally bioavailable upregulator of fetal hemoglobin for treatment of sickle cell disease - American Chemical Society [acs.digitellinc.com]
- 3. Limitations of mouse models for sickle cell disease conferred by their human globin transgene configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-level embryonic globin production with efficient erythroid differentiation from a K562 erythroleukemia cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P1498: INHIBITION OF POLYCOMB REPRESSIVE COMPLEX 2 THROUGH EED INDUCES FETAL HEMOGLOBIN IN HEALTHY AND SICKLE CELL DISEASE MODELS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sickle Cell Phenotypes in Townes & Berkeley Models [jax.org]
- 8. researchgate.net [researchgate.net]
- 9. Erythroid differentiation of human induced pluripotent stem cells is independent of donor cell type of origin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 013071 - Townes model Strain Details [jax.org]
- 11. researchgate.net [researchgate.net]
- 12. Therapeutic levels of fetal hemoglobin in erythroid progeny of β-thalassemic CD34+ cells after lentiviral vector-mediated gene transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
The Role of Polycomb Repressive Complex 2 in Hemoglobin Switching: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The developmental switch from fetal (γ-globin) to adult (β-globin) hemoglobin represents a critical paradigm in gene regulation and a key therapeutic target for β-hemoglobinopathies such as sickle cell disease and β-thalassemia. Reactivation of fetal hemoglobin (HbF) in adults can significantly ameliorate the clinical severity of these disorders. Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator, has emerged as a crucial mediator of this switch by establishing and maintaining a repressive chromatin environment at the γ-globin loci in adult erythroid cells. This technical guide provides an in-depth overview of the molecular mechanisms by which PRC2 governs hemoglobin switching, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying signaling pathways. Understanding these intricate mechanisms is paramount for the development of novel therapeutic strategies aimed at inducing fetal hemoglobin production.
Core Mechanism of PRC2-Mediated γ-Globin Silencing
Polycomb Repressive Complex 2 is a multi-protein complex that primarily functions as a histone methyltransferase. Its core components include the catalytic subunit, either Enhancer of zeste homolog 1 (EZH1) or 2 (EZH2), and the non-catalytic subunits, Embryonic Ectoderm Development (EED) and Suppressor of zeste 12 (SUZ12).[1] The primary mechanism by which PRC2 mediates gene silencing is through the trimethylation of histone H3 at lysine 27 (H3K27me3), a hallmark of facultative heterochromatin.[2]
In the context of hemoglobin switching, PRC2 is recruited to the γ-globin gene promoters (HBG1 and HBG2) in adult erythroid precursor cells. This recruitment leads to the deposition of the H3K27me3 mark, which in turn creates a repressive chromatin architecture that prevents the binding of transcriptional machinery and effectively silences γ-globin expression.[3] Conversely, during fetal development, the γ-globin loci are largely devoid of H3K27me3, allowing for high levels of transcription.[4]
The silencing of γ-globin is not solely a direct action of PRC2 on the globin locus. PRC2 also acts upstream of key transcriptional repressors of fetal hemoglobin. A critical target is the BCL11A gene, a major repressor of γ-globin expression.[5] PRC2, in concert with Polycomb Repressive Complex 1 (PRC1), represses the expression of several RNA-binding proteins, including LIN28B, IGF2BP1, and IGF2BP3.[6][7] These proteins are known to post-transcriptionally regulate BCL11A.[8] By repressing these intermediaries, PRC2 ensures robust expression of BCL11A in adult erythroid cells, which then directly binds to the γ-globin promoters to enforce silencing.[6][9]
Pharmacological inhibition of PRC2 has been shown to be a promising therapeutic strategy. For instance, inhibitors targeting the EED subunit, such as FTX-6058, have demonstrated potent induction of fetal hemoglobin in preclinical models and are currently under clinical investigation.[6]
Quantitative Data on PRC2-Mediated Hemoglobin Switching
The following tables summarize key quantitative findings from studies investigating the role of PRC2 in hemoglobin switching.
| Table 1: Impact of PRC2 Inhibition on Gene Expression in Human Erythroid Cells | |
| Intervention | Observed Effect |
| EZH2 inhibitor (Tazemetostat) treatment of CD34+ cells from β-thalassemia patients | 22% increase in HbF protein levels.[10] |
| EZH2 inhibitor (EPZ-6438) treatment of primary adult erythroblasts | Upregulation of IGF2BP1 and IGF2BP3 mRNA and protein.[9] |
| EZH2 depletion in HUDEP2 cells | Modest upregulation of IGF2BP1 and LIN28B mRNA.[9] |
| Physiologically relevant expression of LIN28B in adult erythroid cells | Approximately 2-fold reduction in BCL11A protein levels (no significant change in BCL11A mRNA).[8] |
| VHL deletion in HuDEP2 cells (leading to HIF1α activation) | 4- to 5-fold increase in γ-globin mRNA levels.[10] |
| Table 2: Epigenetic Modifications at Globin Loci | |
| Cell Type/Condition | Observation at β-globin locus |
| Non-erythroid 293FT cells | High level of H3K27me3.[3] |
| Erythroid K562 cells | Locus Control Region (LCR) enriched with H3K27ac and H3K27me1.[3] |
| Erythroid K562 cells | Highly transcribed globin genes are hyperacetylated at H3K27.[3] |
| Erythroid K562 cells | Repressed globin genes are highly dimethylated at H3K27.[3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key molecular interactions and experimental procedures relevant to the study of PRC2 in hemoglobin switching.
References
- 1. Recruitment of Transcription Complexes to the β-Globin Gene Locus in Vivo and in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of chromatin-state plasticity identifies cell-type–specific regulators of H3K27me3 patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Control of human hemoglobin switching by LIN28B-mediated regulation of BCL11A translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular basis of polycomb group protein–mediated fetal hemoglobin repression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular basis of polycomb group protein-mediated fetal hemoglobin repression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. broadinstitute.org [broadinstitute.org]
- 7. Help on the way to unsilence HbF - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gene Quantification & absolute quantification using real time RT-PCR [gene-quantification.de]
- 9. researchgate.net [researchgate.net]
- 10. docs.lib.purdue.edu [docs.lib.purdue.edu]
A Technical Guide to Pociredir and the Downregulation of BCL11A for the Treatment of Hemoglobinopathies
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sickle cell disease (SCD) and β-thalassemia are debilitating genetic hemoglobinopathies characterized by mutations in the adult β-globin gene. A compelling therapeutic strategy for these conditions is the reactivation of fetal hemoglobin (HbF) expression, which is naturally silenced after birth. The transcription factor B-cell lymphoma/leukemia 11A (BCL11A) is a master regulator and potent repressor of γ-globin expression and, consequently, HbF production. Pociredir (formerly FTX-6058) is an investigational, orally administered small-molecule therapeutic designed to induce HbF expression by targeting an upstream regulator of BCL11A. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on the BCL11A downregulation pathway, and summarizes key preclinical and clinical data. It also includes representative experimental protocols for the methods used to evaluate this therapeutic approach.
The this compound-BCL11A Downregulation Pathway
This compound operates through a novel epigenetic mechanism to increase HbF levels.[1] It is a potent and selective inhibitor of the Embryonic Ectoderm Development (EED) protein.[2][3] EED is a core component of the Polycomb Repressive Complex 2 (PRC2), a multi-protein complex that plays a crucial role in maintaining gene silencing through the trimethylation of histone H3 on lysine 27 (H3K27me3).[2][4]
The PRC2 complex, including EED, regulates the expression of BCL11A in erythroid progenitor cells.[5][6] By inhibiting EED, this compound disrupts the catalytic activity of the PRC2 complex.[2] This leads to a reduction in the repressive H3K27me3 epigenetic marks at the BCL11A gene locus, resulting in potent downregulation of BCL11A mRNA and protein expression.[5][6] As BCL11A is a key repressor of the γ-globin genes (HBG1 and HBG2), its downregulation lifts this repression, leading to the re-expression of γ-globin and a subsequent robust increase in the production of HbF (α2γ2).[3][7][8] This elevated HbF can then interfere with the polymerization of sickle hemoglobin (HbS) in SCD, mitigating red blood cell sickling and its downstream clinical consequences.[8]
Caption: Mechanism of Action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound.
Table 1: Preclinical Efficacy of this compound (FTX-6058)
| Model System | Treatment | Key Finding(s) | Reference |
| Human CD34+ derived erythroid cells | FTX-6058 | HbF induction up to ~30% of total hemoglobin. | [9] |
| Townes Sickle Cell Disease Mouse Model | FTX-6058 (5 mg/kg, daily) | ~70% reduction in H3K27me3 levels in bone marrow. | [2] |
| 2- to 3-fold increase in F-cells and HbF protein. | [2] | ||
| Superior HbF induction compared to hydroxyurea (100 mg/kg). | [2] | ||
| ~25% reduction in spleen weight. | [2] | ||
| Wild-type Mice | FTX-6058 (7 days) | Target engagement and gene expression changes in bone marrow were reversible upon cessation of dosing. | [10] |
Table 2: Clinical Efficacy of this compound in the PIONEER Phase 1b Trial
| Parameter | Baseline (Mean) | Post-Treatment (12 weeks, Mean) | Absolute Change (Mean) | Cohort | Reference |
| Fetal Hemoglobin (HbF) | |||||
| % Total Hemoglobin | 7.6% | 16.2% | +8.6% | 12 mg (n=16) | [3] |
| % of Patients with HbF > 20% | N/A | 44% (7 of 16) | N/A | 12 mg (n=16) | [8] |
| F-Cells | |||||
| % of Red Blood Cells | 34% | 67% | +33% | 12 mg (n=8) | [8] |
| Total Hemoglobin | |||||
| g/dL | 7.8 g/dL | 8.7 g/dL | +0.9 g/dL | 12 mg | |
| Clinical Outcomes | |||||
| Vaso-occlusive Crises (VOCs) | N/A | 50% of patients reported no VOCs during the 12-week treatment period. | N/A | 12 mg (n=16) | [3] |
Experimental Protocols
Detailed experimental protocols are critical for the evaluation of therapeutics targeting BCL11A. Below are representative, generalized methodologies for key assays.
In Vitro Erythroid Differentiation of CD34+ Hematopoietic Stem and Progenitor Cells (HSPCs)
This protocol describes a common two-phase culture system to differentiate CD34+ HSPCs into mature erythroid cells for in vitro drug studies.
Objective: To generate a population of human erythroid cells for assessing the impact of this compound on BCL11A expression and HbF induction.
Materials:
-
Cryopreserved human CD34+ HSPCs (from bone marrow, mobilized peripheral blood, or cord blood)
-
StemSpan™ SFEM II or similar serum-free expansion medium
-
Cytokine Cocktail for Phase I: Stem Cell Factor (SCF), IL-3, Erythropoietin (EPO), Dexamethasone
-
Medium for Phase II: Base medium with EPO, insulin, and transferrin
-
Cell culture plates, incubators (37°C, 5% CO2)
Procedure:
-
Thawing and Initial Culture (Day 0): Thaw cryopreserved CD34+ cells according to the supplier's protocol. Culture the cells at a density of 1 x 104 cells/mL in Phase I medium containing SCF, IL-3, and EPO.[11]
-
Expansion Phase (Days 0-7): Incubate cells at 37°C with 5% CO2. Monitor cell proliferation and viability. Add fresh medium as needed to maintain optimal cell density.
-
Initiation of Differentiation (Day 7-8): Harvest the expanding progenitor cells by centrifugation. Resuspend the cells in Phase II medium, which typically contains EPO as the primary hematopoietic growth factor.[12] It is at this stage that the test compound (this compound) or vehicle control is added to the culture.
-
Maturation Phase (Days 8-18): Continue to culture the cells, changing the medium every 2-3 days. During this phase, cells will progressively differentiate from proerythroblasts to mature, enucleated erythrocytes.
-
Sample Collection: Harvest cells at various time points (e.g., Day 11, 14, 18) for downstream analysis, such as flow cytometry for cell surface markers (CD71, Glycophorin A), RNA extraction for qPCR, protein extraction for Western blotting, and HbF analysis by HPLC.[11][12]
Caption: CD34+ cell differentiation workflow.
Quantification of BCL11A mRNA by RT-qPCR
Objective: To measure the relative expression level of BCL11A transcripts in treated vs. untreated erythroid cells.
Materials:
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SYBR Green)
-
Validated primers for BCL11A and a reference gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Harvest approximately 1-5 x 106 cells. Lyse cells and extract total RNA according to the manufacturer's protocol, including a DNase I treatment step to remove genomic DNA contamination.
-
cDNA Synthesis: Quantify the extracted RNA. Synthesize first-strand cDNA from 500 ng to 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for BCL11A or the reference gene, and the diluted cDNA template.
-
Thermal Cycling: Run the reaction on a real-time PCR instrument using a standard cycling protocol (e.g., 95°C for 2 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
Data Analysis: Determine the quantification cycle (Cq) for each reaction. Calculate the relative expression of BCL11A using the ΔΔCq method, normalizing to the reference gene expression in the vehicle-treated control samples.[13]
Quantification of Fetal Hemoglobin by HPLC
Objective: To separate and quantify the percentage of HbF relative to other hemoglobin variants in red blood cell lysates.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a cation-exchange column (e.g., VARIANT Hemoglobin Testing System, Bio-Rad).[14]
-
Hemolysis reagent
-
Elution buffers
-
Calibrators and controls for HbF
Procedure:
-
Sample Preparation: Collect whole blood in an EDTA tube or harvest cultured erythroid cells. Prepare a hemolysate by washing the red blood cells with saline and lysing them with the provided hemolysis reagent. This releases the hemoglobin.
-
Injection and Separation: Inject the hemolysate into the HPLC system. The different hemoglobin variants (HbF, HbA, HbS, HbA2) will bind to the cation-exchange column with different affinities.[15]
-
Elution and Detection: Apply a programmed buffer gradient of increasing ionic strength to the column. This will cause the hemoglobin variants to elute at characteristic retention times. The eluted hemoglobin is detected by a photometer as it passes through a flow cell.[15]
-
Quantification: The instrument's software integrates the area under each hemoglobin peak. The percentage of HbF is calculated as the area of the HbF peak divided by the total area of all hemoglobin peaks, calibrated against known standards.[14][16]
Caption: HPLC workflow for HbF quantification.
Conclusion and Future Directions
This compound represents a promising, targeted oral therapy for sickle cell disease and other hemoglobinopathies. Its mechanism of action, involving the inhibition of EED to downregulate the master HbF repressor BCL11A, is supported by robust preclinical and emerging clinical data.[2][3][5][6] The significant, dose-dependent increases in HbF observed in the PIONEER clinical trial, coupled with improvements in hematological parameters and a favorable safety profile, underscore its potential as a transformative, disease-modifying agent.[3][7]
Future research will focus on long-term safety and efficacy data from the ongoing clinical trials, including results from higher dose cohorts and extension studies. A key aspect will be to continue to correlate the observed increases in HbF with tangible clinical benefits, such as sustained reductions in vaso-occlusive crises, end-organ damage, and overall quality of life for patients. The development of this compound highlights the power of targeting epigenetic regulatory pathways to address the root cause of genetic diseases.
References
- 1. Fulcrum's this compound SCD Trial Advances with Key Data Readouts Expected in 2025 [trial.medpath.com]
- 2. ashpublications.org [ashpublications.org]
- 3. sicklecellanemianews.com [sicklecellanemianews.com]
- 4. pnas.org [pnas.org]
- 5. fulcrumtx.com [fulcrumtx.com]
- 6. P1498: INHIBITION OF POLYCOMB REPRESSIVE COMPLEX 2 THROUGH EED INDUCES FETAL HEMOGLOBIN IN HEALTHY AND SICKLE CELL DISEASE MODELS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fulcrum Therapeutics Posts $200.6M Cash, Runway into 2028 | FULC Stock News [stocktitan.net]
- 8. Sickle Cell Drug Shows 8.6% HbF Increase in Phase 1b Trial Results | FULC Stock News [stocktitan.net]
- 9. Fulcrum Therapeutics Announces Preclinical Proof-of-Concept [globenewswire.com]
- 10. ashpublications.org [ashpublications.org]
- 11. stemcell.com [stemcell.com]
- 12. Erythroid differentiation of human CD34+ stem cells [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of high performance liquid chromatography for routine estimation of haemoglobins A2 and F - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hemoglobin F - HPLC Quantification | Laboratory Test Guide | Dept. of Laboratory Medicine & Pathology | UW Medicine [dlmp.uw.edu]
- 16. redcliffelabs.com [redcliffelabs.com]
The Molecular Target of Pociredir in Erythroid Precursors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pociredir (formerly FTX-6058) is an investigational, orally administered small molecule agent developed for the treatment of sickle cell disease (SCD).[1][2] It represents a novel therapeutic strategy by targeting the epigenetic regulation of globin gene expression in erythroid precursors. This document provides a detailed overview of the molecular target of this compound, its mechanism of action, and the key experimental findings from preclinical and clinical studies.
Core Molecular Target: Embryonic Ectoderm Development (EED)
The primary molecular target of this compound is the Embryonic Ectoderm Development (EED) protein.[3][4] EED is a core component of the Polycomb Repressive Complex 2 (PRC2), a crucial epigenetic regulator.[4][5] The PRC2 complex is responsible for catalyzing the trimethylation of histone H3 on lysine 27 (H3K27me3), a key repressive histone mark that leads to gene silencing.[6]
By selectively inhibiting EED, this compound modulates the activity of the PRC2 complex, leading to a downstream cascade of gene expression changes that are beneficial in the context of sickle cell disease.[3][7]
Signaling Pathway and Mechanism of Action
This compound's mechanism of action centers on the derepression of fetal hemoglobin (HbF) production in erythroid precursors.[1] In adults, the expression of the gamma-globin gene (HBG), a component of HbF, is silenced by repressors, most notably B-cell lymphoma/leukemia 11A (BCL11A).[3][4]
The signaling pathway is as follows:
-
This compound Administration : this compound is administered orally.[2]
-
EED Inhibition : this compound selectively binds to and inhibits the EED subunit of the PRC2 complex.[4][8]
-
PRC2 Inhibition : Inhibition of EED disrupts the catalytic activity of the PRC2 complex, leading to a reduction in H3K27me3 levels at target gene loci.[6]
-
BCL11A Downregulation : The reduction of the repressive H3K27me3 mark at the BCL11A gene locus leads to its transcriptional downregulation.[3][5]
-
HBG Gene Derepression : With reduced levels of the BCL11A repressor, the HBG gene is derepressed, leading to increased transcription of gamma-globin mRNA.[9][10]
-
Increased HbF Production : The newly synthesized gamma-globin chains combine with alpha-globin chains to form functional fetal hemoglobin (HbF; α2γ2).[9]
This increase in HbF has the potential to ameliorate the pathophysiology of sickle cell disease by inhibiting the polymerization of sickle hemoglobin (HbS).[9][11]
References
- 1. Fulcrum Therapeutics Announces Results from the 12 mg Dose Cohort of the Phase 1b PIONEER Trial of this compound in Sickle Cell Disease » Fulcrum Therapeutics [ir.fulcrumtx.com]
- 2. sicklecellanemianews.com [sicklecellanemianews.com]
- 3. Fulcrum's this compound SCD Trial Advances with Key Data Readouts Expected in 2025 [trial.medpath.com]
- 4. sicklecellanemianews.com [sicklecellanemianews.com]
- 5. sicklecellanemianews.com [sicklecellanemianews.com]
- 6. fulcrumtx.com [fulcrumtx.com]
- 7. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 8. sicklecellanemianews.com [sicklecellanemianews.com]
- 9. academic.oup.com [academic.oup.com]
- 10. youtube.com [youtube.com]
- 11. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
The In Vitro Pharmacodynamics of FTX-6058: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
FTX-6058 is a novel, orally bioavailable small molecule inhibitor of the Embryonic Ectoderm Development (EED) protein, a core component of the Polycomb Repressive Complex 2 (PRC2). By inhibiting EED, FTX-6058 effectively modulates PRC2 activity, leading to the derepression of key genes involved in fetal hemoglobin (HbF) production. This mechanism of action has positioned FTX-6058 as a promising therapeutic candidate for the treatment of sickle cell disease (SCD) and other hemoglobinopathies. This technical guide provides a comprehensive overview of the in vitro pharmacodynamics of FTX-6058, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental methodologies used in its preclinical evaluation.
Core Mechanism of Action: EED Inhibition and PRC2 Modulation
FTX-6058 selectively binds to EED, a critical subunit of the PRC2 complex.[1] PRC2 is a histone methyltransferase that catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), an epigenetic mark associated with gene silencing.[1][2] By inhibiting EED, FTX-6058 disrupts the catalytic activity of PRC2, leading to a reduction in H3K27me3 levels.[2][3] This, in turn, results in the upregulation of genes that are normally silenced by PRC2, most notably the gamma-globin genes (HBG1 and HBG2), which encode the gamma-globin chains of fetal hemoglobin.[1]
Recent preclinical data have further elucidated the downstream effects of PRC2 inhibition by FTX-6058. It has been shown to potently downregulate the expression of BCL11A and MYB, which are well-established key repressors of fetal hemoglobin expression.[4][5] The downregulation of BCL11A is correlated with the induction of both HBG mRNA and HbF protein.[4]
Quantitative In Vitro Pharmacodynamic Data
The in vitro activity of FTX-6058 has been characterized through a series of biochemical and cellular assays. The following tables summarize the key quantitative findings from these studies.
| Parameter | Value | Cell/System | Reference |
| Biochemical Activity | |||
| EED Binding Affinity (KD) | 3.2 nM | Surface Plasmon Resonance (SPR) | [6] |
| PRC2 Inhibition (IC50) | 6.8 nM | Biochemical Assay | [6] |
| Cellular Activity | |||
| H3K27me3 Inhibition (IC50) | 64 nM | CD34+ Cells | [6] |
| H3K27me3 Inhibition (IC50) | 200 nM | P-gp HEK Cells | [6] |
Table 1: Biochemical and Cellular Potency of FTX-6058
| Endpoint | Result | Cell Type | Reference |
| Fetal Hemoglobin (HbF) Induction | |||
| Maximal HbF Protein Level | Up to ~30% of total hemoglobin | Differentiated primary CD34+ cells (healthy and SCD donors) | [3][7][8] |
| Absolute Increase in HbF Protein | 8% - 18% | Differentiated primary CD34+ cells (healthy and SCD donors) | [9] |
| Gene Expression Changes | |||
| HBG mRNA Induction | 2-3 fold increase | In vitro and in vivo models | |
| BCL11A Expression Reduction for HbF Induction | >50% reduction for a 2-3 fold increase in HbF | In vitro and in vivo models | [4] |
Table 2: In Vitro Efficacy of FTX-6058 in Inducing Fetal Hemoglobin
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the processes involved in the in vitro evaluation of FTX-6058, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of FTX-6058.
Caption: Generalized workflow for in vitro studies.
Detailed Methodologies of Key Experiments
While specific, proprietary protocols are not publicly available, based on the literature, the following methodologies are representative of the in vitro characterization of FTX-6058.
Human CD34+ Hematopoietic Stem and Progenitor Cell Culture and Differentiation
-
Cell Source: Human CD34+ cells are isolated from healthy donor peripheral blood or bone marrow, or from individuals with sickle cell disease.
-
Culture System: A two-phase culture system is typically employed for the expansion and subsequent differentiation of CD34+ cells into erythroid precursors.
-
Phase 1 (Expansion): Cells are cultured in a serum-free medium supplemented with a cocktail of cytokines such as stem cell factor (SCF), FMS-like tyrosine kinase 3 ligand (Flt-3L), interleukin-3 (IL-3), and thrombopoietin (TPO) to promote the proliferation of hematopoietic progenitors.
-
Phase 2 (Erythroid Differentiation): Following expansion, cells are transitioned to a differentiation medium. This medium typically contains erythropoietin (EPO), SCF, IL-3, insulin, and transferrin to drive differentiation towards the erythroid lineage.
-
-
FTX-6058 Treatment: FTX-6058 is added to the differentiation medium at various concentrations. The treatment duration is typically several days to allow for sufficient erythroid maturation and hemoglobin production.
Quantification of Gamma-Globin (HBG) mRNA Expression
-
Method: Quantitative real-time polymerase chain reaction (qPCR) is used to measure the relative expression levels of HBG1 and HBG2 mRNA.
-
Protocol Outline:
-
RNA Isolation: Total RNA is extracted from treated and control cells using a commercially available kit.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the isolated RNA using a reverse transcriptase enzyme.
-
qPCR: The cDNA is then used as a template for qPCR with primers and probes specific for HBG1/2 and a reference gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: The relative expression of HBG mRNA is calculated using the delta-delta Ct method.
-
Measurement of Fetal Hemoglobin (HbF) Protein Levels
Multiple methods are employed to quantify the induction of HbF protein:
-
High-Performance Liquid Chromatography (HPLC):
-
Principle: HPLC separates different hemoglobin variants based on their charge.
-
Protocol Outline: Cell lysates are prepared, and the hemoglobin fractions (HbF, HbA, HbS) are separated and quantified using a cation-exchange HPLC column. The percentage of HbF relative to total hemoglobin is then determined.
-
-
Flow Cytometry for F-cells:
-
Principle: This method quantifies the percentage of red blood cells expressing HbF (F-cells).
-
Protocol Outline: Differentiated erythroid cells are fixed and permeabilized. They are then stained with a fluorescently labeled monoclonal antibody specific for HbF. The percentage of HbF-positive cells is determined by flow cytometric analysis.[9] Often, cells are also co-stained for erythroid markers like CD71 and CD235a.[9]
-
-
Mass Spectrometry:
-
Principle: Mass spectrometry can be used for the absolute quantification of specific globin chains.
-
Protocol Outline: Hemoglobin is extracted from cell lysates, and the globin chains are separated and ionized. The abundance of the gamma-globin chain (HBG1) is measured and can be compared to other globin chains.
-
Assessment of PRC2 Target Engagement
-
Method: The inhibition of PRC2 activity in cells is assessed by measuring the levels of its catalytic product, H3K27me3.
-
Protocol Outline (Immunoblotting or ELISA):
-
Histone Extraction: Histones are extracted from the nuclei of treated and control cells.
-
Quantification: The levels of H3K27me3 are quantified using either a specific antibody in an enzyme-linked immunosorbent assay (ELISA) or by western blotting, with total histone H3 used for normalization.
-
Conclusion
The in vitro pharmacodynamic profile of FTX-6058 demonstrates its potent and selective inhibition of the EED subunit of the PRC2 complex. This targeted action leads to a significant and clinically relevant induction of fetal hemoglobin in erythroid cells derived from both healthy donors and individuals with sickle cell disease. The robust preclinical data, generated through a series of well-defined in vitro assays, provide a strong rationale for the continued clinical development of FTX-6058 as a potential disease-modifying therapy for hemoglobinopathies. The detailed understanding of its mechanism and in vitro activity is crucial for researchers and clinicians working towards novel treatments for these genetic disorders.
References
- 1. ir.fulcrumtx.com [ir.fulcrumtx.com]
- 2. researchgate.net [researchgate.net]
- 3. Fulcrum Therapeutics Announces Preclinical Proof-of-Concept [globenewswire.com]
- 4. Fulcrum Therapeutics® Announces Additional HBG mRNA Induction from Higher Dose Cohorts in Phase 1 Healthy Adult Volunteer Trial of FTX-6058 for Sickle Cell Disease and New Preclinical Mechanism Data - BioSpace [biospace.com]
- 5. Simplified flow cytometric method for fetal hemoglobin containing red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fulcrumtx.com [fulcrumtx.com]
- 7. Paper: Induction of Fetal Hemoglobin By FTX6058, a Novel Small Molecule Development Candidate [ash.confex.com]
- 8. fulcrumtx.com [fulcrumtx.com]
- 9. fulcrumtx.com [fulcrumtx.com]
Methodological & Application
Application Notes and Protocols: Pociredir Clinical Trial (NCT05169580)
Introduction
This document provides detailed application notes and protocols derived from the Phase 1b PIONEER clinical trial (NCT05169580). This trial is a multicenter, international, open-label study designed to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of Pociredir (also known as FTX-6058) in adult participants with Sickle Cell Disease (SCD).[1][2] this compound is an investigational, orally administered small molecule designed to increase the expression of fetal hemoglobin (HbF).[3]
The mechanism of action for this compound involves the selective inhibition of the Embryonic Ectoderm Development (EED) protein, a core component of the Polycomb Repressive Complex 2 (PRC2).[4][5] By inhibiting EED, this compound downregulates key repressors of fetal globin, including BCL11A, leading to a subsequent increase in HbF production.[4][6][7] The therapeutic goal is to compensate for the defective adult hemoglobin in SCD, thereby reducing symptoms and disease burden.[3]
Data Presentation
Quantitative data from the study protocol and interim results are summarized below for clarity and comparison.
Table 1: Study Design and Cohorts
| Parameter | Description |
|---|---|
| Trial Identifier | NCT05169580 (PIONEER Study)[8] |
| Phase | Phase 1b[8] |
| Study Design | Multicenter, International, Open-Label[1] |
| Participant Population | Adults aged 18-65 with a documented diagnosis of SCD (Genotypes: S/S, S/β0, S/β+, S/C)[1][2] |
| Treatment Duration | 12 weeks of once-daily oral dosing, followed by a 4-week follow-up period[1][4] |
| Dosage Cohorts | Dose-escalation cohorts including 2 mg, 6 mg, and 12 mg.[1][8] Subsequent cohorts of 20 mg and 30 mg may be initiated.[1][2] |
| Anticipated Enrollment | Approximately 10 participants per cohort, up to 70 total participants[2][8] |
Table 2: Key Inclusion and Exclusion Criteria
| Inclusion Criteria | Exclusion Criteria |
|---|---|
| Age 18 to 65 years, inclusive[1] | History of hematopoietic stem cell transplant |
| Documented SCD (S/S, S/β0, S/β+, S/C)[1] | Currently receiving treatment with other investigational drugs |
| History of ≥4 to 10 SCD pain crises in the last 12 months, OR ≥2 to 5 in the last 6 months[1][2] | Inadequate organ function as defined by protocol-specific laboratory values |
| Total Hemoglobin (Hb) ≥ 5.5 g/dL and ≤ 12 g/dL (males) or ≤ 10.6 g/dL (females) at screening[2] | Known hypersensitivity to any component of the study drug |
| Absolute neutrophil count ≥ 1.5 × 10⁹/L and Platelets ≥ 80 × 10⁹/L at screening[2] | Pregnant or breastfeeding women |
Table 3: Schedule of Key Assessments
| Assessment | Screening (Day -28 to -1) | Baseline (Day 1) | Week 2 | Week 4 | Week 8 | Week 12 (End of Treatment) | Week 16 (Follow-Up) |
|---|---|---|---|---|---|---|---|
| Informed Consent | ✓ | ||||||
| Physical Exam & Vitals | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ |
| Adverse Event Monitoring | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ | |
| Pharmacokinetics (PK) | ✓ | ✓ | ✓ | ✓ | |||
| HbF Levels (PD) | ✓ | ✓ | ✓ | ✓ | ✓ | ||
| Complete Blood Count | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ |
| Reticulocyte Count | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ |
| VOC Assessment | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ |
Table 4: Interim Efficacy Data (16 Patients, 12 mg Cohort, 12 Weeks)
| Parameter | Baseline (Mean) | End of Treatment (Mean) | Mean Absolute Change |
|---|---|---|---|
| Fetal Hemoglobin (HbF) | 7.6% | 16.2% | +8.6%[4] |
| Total Hemoglobin (Hb) | N/A | N/A | +0.9 g/dL[8] |
| F-Cells (% of RBCs with HbF) | 34% | 67% | +33%[4] |
| Patients with HbF >20% | N/A | 44% (7 of 16) | N/A[4] |
| Vaso-Occlusive Crises (VOCs) | N/A | 50% of patients reported no VOCs during treatment[4] | N/A |
Experimental Protocols
Protocol 1: Pharmacokinetic (PK) Sample Collection and Processing
-
Objective: To determine the concentration-time profile of this compound in plasma.
-
Sampling Timepoints: Blood samples are collected at pre-specified timepoints, including pre-dose (t=0) and post-dose at 1, 2, 4, 6, 8, and 24 hours on Day 1 and at subsequent study visits.
-
Materials:
-
K2-EDTA (lavender top) vacutainer tubes.
-
Refrigerated centrifuge.
-
Calibrated pipettes.
-
Cryovials, pre-labeled with participant ID, date, and timepoint.
-
-
Methodology:
-
Collect 4 mL of whole blood into a K2-EDTA tube at each specified timepoint.
-
Gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.
-
Within 30 minutes of collection, centrifuge the sample at 1,500 x g for 15 minutes at 4°C.
-
Carefully aspirate the supernatant (plasma) using a calibrated pipette, avoiding disturbance of the buffy coat.
-
Aliquot the plasma into two separate, pre-labeled cryovials (1 mL per vial).
-
Immediately freeze the cryovials and store them in an upright position at -80°C until shipment to the central bioanalytical laboratory.
-
Protocol 2: Pharmacodynamic (PD) Assessment of HbF Induction
-
Objective: To quantify the percentage of fetal hemoglobin (HbF) relative to total hemoglobin.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system validated for hemoglobin variant analysis.
-
Materials:
-
K2-EDTA (lavender top) vacutainer tubes.
-
Hemolysing reagent.
-
HPLC mobile phases and validated analytical column.
-
-
Methodology:
-
Collect 2 mL of whole blood into a K2-EDTA tube at specified visits (Baseline, Weeks 4, 8, 12, 16).
-
Prepare a hemolysate by mixing a small volume of the whole blood sample with the hemolysing reagent according to the HPLC manufacturer's instructions.
-
Inject the prepared hemolysate into the HPLC system.
-
The system separates hemoglobin variants based on their charge. Elution times are used to identify HbF, HbA, HbS, and HbA2.
-
Integrate the area under the curve for the HbF peak and the total hemoglobin peaks.
-
Calculate the HbF percentage as: (%HbF) = (HbF Peak Area / Total Hb Peak Area) * 100.
-
Results are reported as a percentage of total hemoglobin.
-
Protocol 3: Safety and Tolerability Monitoring
-
Objective: To monitor the safety and tolerability of this compound throughout the study.
-
Adverse Event (AE) Monitoring:
-
All adverse events, whether observed by the investigator or reported by the participant, are recorded at each study visit.
-
AEs are characterized by their severity (mild, moderate, severe), duration, and relationship to the study drug.
-
Serious Adverse Events (SAEs) are reported to the sponsor and regulatory authorities within 24 hours of awareness. All treatment-related adverse events reported in the 12 mg cohort were mild.[4]
-
-
Clinical Laboratory Tests:
-
Samples for hematology (including complete blood count with differential) and serum chemistry (including liver function tests and renal function) are collected at all scheduled visits.
-
Urinalysis is performed at screening and end of treatment.
-
All laboratory assessments are conducted by a central laboratory to ensure consistency.
-
-
Vital Signs and ECGs:
-
Vital signs (blood pressure, heart rate, respiratory rate, temperature) are measured at each visit.
-
A 12-lead electrocardiogram (ECG) is performed at screening, baseline, and specified post-baseline visits to monitor for any cardiac effects.
-
Visualizations
Diagram 1: Proposed Signaling Pathway of this compound
Diagram 2: Patient Flow in the PIONEER Trial
Diagram 3: Pharmacokinetic (PK) Sample Handling Workflow
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. University of California Health Sickle Cell Anemia Trial → Pharmacodynamics of this compound [clinicaltrials.ucbraid.org]
- 3. Fulcrum Therapeutics - Sickle Cell Disease Association of America Inc. [sicklecelldisease.org]
- 4. sicklecellanemianews.com [sicklecellanemianews.com]
- 5. sicklecellanemianews.com [sicklecellanemianews.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Fulcrum Therapeutics to Present New Clinical Data from the PIONEER trial of this compound in Sickle Cell Disease at the 67th American Society of Hematology Annual Meeting - BioSpace [biospace.com]
- 8. This compound – TIF [thalassaemia.org.cy]
Application Notes and Protocols: Dosing and Administration of Pociredir in the PIONEER Study
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing, administration, and key experimental protocols for Pociredir (formerly FTX-6058) as investigated in the PIONEER (NCT05169580) clinical trial for the treatment of Sickle Cell Disease (SCD).
Introduction
This compound is an orally administered small molecule designed to increase the levels of fetal hemoglobin (HbF) in individuals with Sickle Cell Disease.[1][2] The therapeutic rationale is that elevated HbF can inhibit the polymerization of sickle hemoglobin (HbS), thereby reducing the debilitating symptoms of SCD, such as vaso-occlusive crises (VOCs) and hemolysis.[2] this compound functions by inhibiting the Embryonic Ectoderm Development (EED) protein, a core component of the Polycomb Repressive Complex 2 (PRC2).[2][3] This inhibition leads to the derepression of genes involved in fetal hemoglobin production.[2] The PIONEER study is a Phase 1b, multicenter, open-label clinical trial designed to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in adult patients with SCD.[4]
Dosing and Administration of this compound
This compound is administered orally once daily for a duration of up to 12 weeks, followed by a 4-week follow-up period.[4][5] The PIONEER study employs a dose-escalation design with multiple cohorts to identify a safe and effective dose.[4][5]
Table 1: this compound Dosing Cohorts in the PIONEER Study
| Cohort | Dose of this compound | Dosing Frequency | Treatment Duration |
| 1 | 2 mg | Once Daily | Up to 12 weeks |
| 2 | 6 mg | Once Daily | Up to 12 weeks |
| 3 | 12 mg | Once Daily | Up to 12 weeks |
| 4 | 20 mg | Once Daily | Up to 12 weeks |
Note: The study design allows for the potential inclusion of additional dose cohorts based on emerging safety and efficacy data.[4]
Quantitative Outcomes from the PIONEER Study (12 mg Cohort)
The following table summarizes the key quantitative results from the 12 mg dose cohort of the PIONEER study.
Table 2: Efficacy and Biomarker Data from the 12 mg this compound Cohort
| Parameter | Baseline (Mean) | After 12 Weeks of Treatment (Mean) | Absolute Change (Mean) |
| Fetal Hemoglobin (HbF) | 7.6% | 16.2% | +8.6% |
| F-cells (Red Blood Cells containing HbF) | 34% | 67% | +33% |
| Total Hemoglobin | Not Reported | Not Reported | +0.9 g/dL |
| Vaso-Occlusive Crises (VOCs) | Not Reported | 50% of patients reported no VOCs | Not Applicable |
In the 12 mg cohort, 44% of participants achieved HbF levels greater than 20%, a threshold associated with a significantly reduced risk of VOCs.[6]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the PIONEER study.
Measurement of Fetal Hemoglobin (HbF) and F-cells
Objective: To quantify the percentage of fetal hemoglobin relative to total hemoglobin and the percentage of red blood cells containing fetal hemoglobin (F-cells).
Methodology: Flow Cytometry
Flow cytometry is a standard and accurate method for the simultaneous measurement of HbF and F-cells.
Protocol:
-
Sample Collection: Collect whole blood samples from patients in EDTA-containing tubes.
-
Cell Fixation and Permeabilization:
-
Fix red blood cells using a fixative agent such as glutaraldehyde.
-
Permeabilize the fixed cells with a detergent like Triton X-100 to allow intracellular staining.
-
-
Antibody Staining:
-
Incubate the permeabilized cells with a fluorescently-labeled monoclonal antibody specific for fetal hemoglobin (e.g., anti-HbF-FITC).
-
-
Flow Cytometric Analysis:
-
Acquire data on a flow cytometer.
-
Gate the red blood cell population based on forward and side scatter characteristics.
-
Quantify the percentage of HbF-positive cells (F-cells) and the mean fluorescence intensity, which is proportional to the amount of HbF per cell.
-
-
Data Analysis: Analyze the flow cytometry data using appropriate software to determine the percentage of F-cells and the relative amount of HbF.
Alternative Methodology: High-Performance Liquid Chromatography (HPLC)
HPLC is another widely used and accurate method for quantifying the percentage of HbF.
Protocol:
-
Sample Preparation: Prepare a hemolysate from the collected whole blood sample to release the hemoglobin.
-
Chromatographic Separation: Inject the hemolysate into an HPLC system equipped with a cation-exchange column.
-
Elution and Detection: Elute the different hemoglobin variants (HbA, HbS, HbF) from the column using a salt gradient. Detect the eluted hemoglobin species using a UV-Vis detector.
-
Quantification: Integrate the area under the peak corresponding to HbF and express it as a percentage of the total hemoglobin peak area.
Assessment of Hematological Parameters
Objective: To evaluate changes in total hemoglobin and other hematological parameters.
Methodology: Automated Hematology Analyzer
Protocol:
-
Sample Collection: Collect whole blood samples in EDTA-containing tubes.
-
Analysis: Process the samples using a calibrated automated hematology analyzer.
-
Parameters Measured: The analyzer will provide measurements for total hemoglobin, red blood cell count, hematocrit, and other relevant hematological indices.
Monitoring of Vaso-Occlusive Crises (VOCs)
Objective: To assess the frequency and severity of VOCs.
Methodology: Patient-Reported Outcomes and Clinical Assessment
Protocol:
-
Patient Diary: Patients will be instructed to maintain a diary to record the occurrence, duration, and severity of pain crises.
-
Clinical Visits: During scheduled study visits, clinicians will review the patient diaries and conduct interviews to document any VOC events.
-
Data Collection: Information on hospitalizations, emergency room visits, and the use of analgesics for VOCs will be collected and recorded in the case report forms.
Signaling Pathway and Experimental Workflow
This compound's Mechanism of Action
Caption: Mechanism of action of this compound in stimulating fetal hemoglobin production.
PIONEER Study Experimental Workflow
Caption: High-level experimental workflow of the this compound PIONEER study.
References
- 1. Fulcrum Therapeutics - Sickle Cell Disease Association of America Inc. [sicklecelldisease.org]
- 2. sicklecellanemianews.com [sicklecellanemianews.com]
- 3. An allosteric PRC2 inhibitor targeting the H3K27me3 binding pocket of EED - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Coming Soon [pioneerscdstudy.com]
- 6. This compound – TIF [thalassaemia.org.cy]
Application Notes and Protocols for Fetal Hemoglobin Quantification in Pociredir Trials by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pociredir (formerly FTX-6058) is an investigational oral, small-molecule inhibitor of Embryonic Ectoderm Development (EED) being developed for the treatment of sickle cell disease (SCD).[1][2] By inhibiting EED, a core component of the Polycomb Repressive Complex 2 (PRC2), this compound aims to upregulate the expression of gamma-globin, leading to increased production of fetal hemoglobin (HbF).[2][3] Elevated levels of HbF have a protective effect in individuals with SCD, as HbF interferes with the polymerization of sickle hemoglobin (HbS), the primary driver of the disease's pathophysiology.[3][4]
Accurate and precise quantification of HbF is a critical biomarker for assessing the pharmacodynamic effect and potential therapeutic efficacy of this compound in clinical trials. High-Performance Liquid Chromatography (HPLC) is a widely accepted and robust method for the separation and quantification of hemoglobin variants, including HbF, and has been utilized in the PIONEER Phase 1b clinical trial of this compound.[5][6]
These application notes provide a detailed overview of the HPLC methodology for HbF quantification in the context of this compound trials, along with a summary of the publicly available clinical trial data.
Signaling Pathway of this compound for HbF Induction
This compound operates through an epigenetic mechanism to reactivate HbF production. By inhibiting the EED subunit of the PRC2 complex, this compound reduces the methylation of histone H3 at lysine 27 (H3K27me3) at the gamma-globin gene promoter. This leads to a de-repression of the gamma-globin genes (HBG1 and HBG2) and subsequent increased synthesis of gamma-globin chains, which combine with alpha-globin chains to form HbF (α2γ2). A key downstream effect of this pathway is the downregulation of BCL11A, a critical repressor of fetal hemoglobin.[3][7]
References
- 1. Comparison of Two High-Pressure Liquid Chromatography Instruments Bio-Rad Variant-II and Tosoh HLC-723G11 in the Evaluation of Hemoglobinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. University of California Health Sickle Cell Anemia Trial → Pharmacodynamics of this compound [clinicaltrials.ucbraid.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Determination of fetal hemoglobin by cation exchange liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sicklecellanemianews.com [sicklecellanemianews.com]
- 7. Silent haemoglobin variants and determination of HbA1c with the HPLC Bio-Rad Variant II - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pociredir Clinical Trials
Introduction
Pociredir (formerly FTX-6058) is an investigational oral, small-molecule inhibitor of Embryonic Ectoderm Development (EED) being developed by Fulcrum Therapeutics for the treatment of sickle cell disease (SCD).[1][2] The mechanism of action involves the inhibition of EED, which leads to the downregulation of key fetal globin repressors, including BCL11A.[1][2][3] This process is designed to increase the production of fetal hemoglobin (HbF), which can compensate for the defective adult hemoglobin in individuals with SCD and potentially alleviate the symptoms of the disease.[3][4][5] this compound has been granted Fast Track and Orphan Drug Designations by the U.S. Food and Drug Administration (FDA) for the treatment of SCD.[1][2][3][6]
These application notes provide a summary of the patient inclusion and exclusion criteria for the Phase 1b PIONEER clinical trial (NCT05169580) of this compound in adult patients with SCD.[4][7][8]
Patient Selection Criteria
The selection of patients for the PIONEER trial is based on a set of specific inclusion and exclusion criteria to ensure the safety of the participants and the integrity of the trial data.
Table 1: Patient Inclusion Criteria
| Criteria | Description |
| Age | 18 to 65 years, inclusive.[7][8] |
| Diagnosis | Documented Sickle Cell Disease (SCD) genotypes: HbSS, HbS/β0-thalassemia, HbS/β+-thalassemia, and HbSC.[7] |
| Disease Severity | Patients must have a history of severe SCD, defined by one of the following: ≥4 to 10 episodes of vaso-occlusive crises (VOCs) in the previous 12 months, or ≥2 to 5 episodes in the previous 6 months.[7] OR ≥2 episodes of VOCs plus at least one of the following in the previous 12 months: Acute Chest Syndrome (ACS), hepatic or splenic sequestration, or priapism.[7] OR ≥2 of the following events in the previous 12 months: ACS, hepatic or splenic sequestration, or priapism.[7] |
| Prior Treatment | Patients must have discontinued hydroxyurea for at least 60 days prior to the trial.[9] They should also be ineligible for, or have not responded to or tolerated, hydroxyurea and at least one other therapy such as crizanlizumab, voxelotor, or L-glutamine.[10] |
Table 2: Patient Exclusion Criteria
| Criteria | Description |
| Recent SCD Complications | Sickle cell complication requiring medical care in a hospital or emergency setting within 14 days prior to starting the study drug.[7] |
| Prior Major Treatments | History of bone marrow transplant, human stem cell transplant, or gene therapies.[7] |
| Renal Impairment | History of severe renal disease, defined as an estimated glomerular filtration rate (eGFR) < 30 mL/min/1.73m².[7] Patients on any form of dialysis are also excluded.[7] |
| Recent Blood Transfusions | Patients receiving regularly scheduled transfusions or therapeutic phlebotomies, or any patient who has been transfused within 60 days prior to initiating the study drug.[7] |
| Concomitant Medications | Concomitant use of hydroxyurea and any other disease-modifying therapy for SCD.[9] |
Experimental Protocols
The PIONEER study is a Phase 1b multicenter, international, open-label trial designed to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in adults with SCD.[7]
Study Design:
-
Dosing: The study employs a dose-escalation design with multiple cohorts. Doses have included 2 mg, 6 mg, 12 mg, and 20 mg of this compound administered orally once daily.[7][8][11]
-
Treatment Duration: Participants receive the study drug for 12 weeks, followed by a 4-week follow-up period.[7][8]
-
Enrollment: Each dose cohort is planned to enroll approximately 10 participants.[7][11]
Endpoints:
-
Primary Endpoints:
-
Secondary Endpoints:
-
Exploratory Endpoints:
Visualizations
Signaling Pathway of this compound
The following diagram illustrates the proposed mechanism of action of this compound in stimulating the production of fetal hemoglobin.
Caption: Mechanism of action of this compound for HbF induction.
Patient Screening and Enrollment Workflow
This diagram outlines the logical flow for screening and enrolling patients into the this compound clinical trials.
Caption: Patient screening and enrollment workflow for this compound trials.
References
- 1. Fulcrum Therapeutics Reports Promising Phase 1b Trial Results for this compound in Sickle Cell Disease and Financial Update for Q2 2025 [quiverquant.com]
- 2. Fulcrum Therapeutics to Present Results from the 12 mg Dose Cohort of the Phase 1b PIONEER Trial of this compound in Sickle Cell Disease » Fulcrum Therapeutics [ir.fulcrumtx.com]
- 3. Fulcrum's this compound SCD Trial Advances with Key Data Readouts Expected in 2025 [trial.medpath.com]
- 4. Fulcrum Therapeutics - Sickle Cell Disease Association of America Inc. [sicklecelldisease.org]
- 5. sicklecellanemianews.com [sicklecellanemianews.com]
- 6. Search Orphan Drug Designations and Approvals [accessdata.fda.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. fulcrumtx.com [fulcrumtx.com]
- 10. sicklecellanemianews.com [sicklecellanemianews.com]
- 11. sec.gov [sec.gov]
Application Notes and Protocols: Biomarkers of Target Engagement for Pociredir
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pociredir is an investigational selective inhibitor of the serine/threonine kinase, Target Kinase X (TKX), a key component of the intracellular signaling pathway implicated in various inflammatory and autoimmune diseases. By binding to the ATP-binding pocket of TKX, this compound effectively blocks its phosphorylation activity, thereby modulating downstream signaling events. These application notes provide detailed protocols for assessing the target engagement of this compound in both preclinical and clinical settings through the analysis of specific biomarkers.
Pharmacodynamic Biomarkers
The primary pharmacodynamic (PD) biomarker for this compound is the phosphorylation status of its direct substrate, Protein Y (pY). Additionally, the expression of downstream gene Z, which is regulated by this signaling cascade, serves as a robust secondary biomarker.
Table 1: Key Biomarkers for this compound Target Engagement
| Biomarker | Description | Sample Type | Assay Method |
| pY (Phospho-Protein Y) | Direct downstream substrate of TKX. Inhibition of TKX by this compound leads to a decrease in pY levels. | Peripheral Blood Mononuclear Cells (PBMCs), Tissue Biopsies | Western Blot, ELISA, Flow Cytometry |
| Gene Z mRNA | Gene transcriptionally regulated by the TKX signaling pathway. This compound treatment results in decreased mRNA expression. | Whole Blood (PAXgene tubes), PBMCs | Quantitative Real-Time PCR (qRT-PCR) |
Experimental Protocols
Quantification of Phospho-Protein Y (pY) in PBMCs by Flow Cytometry
This protocol details the steps for measuring the levels of phosphorylated Protein Y in peripheral blood mononuclear cells (PBMCs) following this compound treatment.
Materials:
-
Ficoll-Paque PLUS
-
Phosphate Buffered Saline (PBS)
-
RPMI 1640 Medium
-
Fetal Bovine Serum (FBS)
-
This compound
-
Fixation/Permeabilization Buffer (e.g., BD Cytofix/Cytoperm™)
-
Anti-CD14 Monoclonal Antibody (e.g., FITC conjugated)
-
Anti-pY Monoclonal Antibody (e.g., Alexa Fluor 647 conjugated)
-
Isotype Control Antibody
-
Flow Cytometer
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Treatment: Resuspend PBMCs in RPMI 1640 supplemented with 10% FBS. Aliquot cells into tubes and treat with varying concentrations of this compound or vehicle control for the desired time at 37°C.
-
Cell Staining:
-
Wash cells with PBS.
-
Stain for surface markers (e.g., anti-CD14) for 30 minutes at 4°C.
-
Wash cells with PBS.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization buffer according to the manufacturer's instructions.
-
Stain for intracellular pY with a fluorescently labeled anti-pY antibody for 30 minutes at 4°C. Include an isotype control.
-
-
Flow Cytometry Analysis:
-
Wash cells and resuspend in PBS.
-
Acquire data on a flow cytometer.
-
Gate on the cell population of interest (e.g., monocytes based on CD14 expression).
-
Quantify the median fluorescence intensity (MFI) of the pY signal in the target population.
-
Quantification of Gene Z mRNA Expression by qRT-PCR
This protocol describes the measurement of Gene Z mRNA levels in whole blood as a downstream biomarker of this compound activity.
Materials:
-
PAXgene Blood RNA Tubes
-
PAXgene Blood RNA Kit
-
High-Capacity cDNA Reverse Transcription Kit
-
TaqMan Gene Expression Master Mix
-
TaqMan Gene Expression Assays for Gene Z and a housekeeping gene (e.g., GAPDH)
-
Real-Time PCR System
Procedure:
-
RNA Isolation: Collect whole blood directly into PAXgene Blood RNA Tubes. Isolate total RNA using the PAXgene Blood RNA Kit following the manufacturer's protocol.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using an Agilent Bioanalyzer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using the High-Capacity cDNA Reverse Transcription Kit.
-
qRT-PCR:
-
Prepare the qRT-PCR reaction mix containing TaqMan Gene Expression Master Mix, TaqMan Gene Expression Assays for Gene Z and the housekeeping gene, and cDNA.
-
Perform the qRT-PCR reaction on a real-time PCR system using standard cycling conditions.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for Gene Z and the housekeeping gene.
-
Calculate the relative expression of Gene Z using the ΔΔCt method, normalizing to the housekeeping gene and comparing to a vehicle-treated control.
-
Visualizations
Caption: this compound's mechanism of action in the TKX signaling pathway.
Caption: Workflow for pY analysis by flow cytometry.
Caption: Workflow for Gene Z mRNA analysis by qRT-PCR.
Application Notes and Protocols for Screening EED Inhibitors for Sickle Cell Disease (SCD)
Introduction
Sickle Cell Disease (SCD) is a genetic blood disorder caused by mutations in the adult hemoglobin (HbA) gene. A clinically validated therapeutic strategy for SCD is the reactivation of fetal hemoglobin (HbF) expression, which is normally silenced after birth.[1][2] Elevated HbF levels can ameliorate the symptoms of SCD by interfering with the polymerization of sickle hemoglobin.[1]
The silencing of the γ-globin genes (HBG1/2), which encode HbF, is controlled by a network of transcription factors, including BCL11A, a master regulator of this process.[1] The expression of BCL11A itself is epigenetically regulated by the Polycomb Repressive Complex 2 (PRC2). PRC2 is a multi-protein complex, with core components including EZH2, SUZ12, and EED, that catalyzes the trimethylation of histone H3 on lysine 27 (H3K27me3), a repressive epigenetic mark.[3][4]
Embryonic Ectoderm Development (EED) is a crucial non-catalytic subunit of PRC2. It contains an "aromatic cage" that recognizes and binds to the H3K27me3 mark.[3] This binding event allosterically activates the methyltransferase activity of the catalytic subunit, EZH2, thereby propagating the gene-silencing signal.[3][5]
Targeting EED with small molecule inhibitors presents a compelling therapeutic strategy. By binding to the H3K27me3 pocket on EED, these inhibitors prevent the allosteric activation of PRC2.[3][6] This leads to reduced BCL11A expression, which in turn de-represses the γ-globin genes, leading to robust induction of HbF protein.[1][2] This document provides detailed protocols for in vitro biochemical and cell-based assays designed to identify and characterize novel EED inhibitors for the treatment of SCD.
Signaling Pathway: EED Inhibition for HbF Reactivation
The following diagram illustrates the epigenetic mechanism by which EED inhibitors increase fetal hemoglobin production.
Caption: EED inhibition blocks PRC2-mediated repression of BCL11A, inducing γ-globin expression.
Application Note 1: Biochemical Assays for Primary Screening
Biochemical assays are essential for high-throughput screening (HTS) to identify compounds that directly interact with the EED subunit and disrupt its binding to its canonical ligand, the H3K27me3 peptide.
AlphaScreen Competition Binding Assay
Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay that measures the disruption of the interaction between His-tagged EED and a biotinylated H3K27me3 peptide.[7][8] Donor beads are coated with an anti-His antibody, and Acceptor beads are coated with streptavidin. When EED and the peptide are in close proximity, excitation of the Donor bead generates singlet oxygen, which diffuses to the Acceptor bead, triggering a chemiluminescent signal. An inhibitor that competitively binds to the EED pocket will disrupt this interaction, leading to a decrease in signal.
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: 25 mM HEPES (pH 8.0), 50 mM NaCl, 0.5% BSA, 0.02% Tween-20.
-
His-EED Protein: Recombinant N-terminally His-tagged human EED (residues 1-441) diluted in Assay Buffer to a 2X final concentration (e.g., 60 nM, for a 30 nM final concentration).[9]
-
Biotin-H3K27me3 Peptide: Biotinylated H3 peptide (e.g., residues 19-33) containing a trimethylated K27, diluted in Assay Buffer to a 2X final concentration (e.g., 75 nM, for a 37.5 nM final concentration).[9]
-
Test Compounds: Serially dilute compounds in DMSO, then further dilute in Assay Buffer. The final DMSO concentration should be ≤1%.
-
AlphaScreen Beads: Anti-His Donor and Streptavidin Acceptor beads prepared according to the manufacturer's instructions in the dark.
-
-
Assay Procedure (384-well format):
-
Add 5 µL of serially diluted compound to the wells of a 384-well ProxiPlate.[9]
-
Add 10 µL of a pre-mixed solution containing His-EED protein and Biotin-H3K27me3 peptide to each well.[9]
-
Incubate at room temperature for 30 minutes to allow protein-ligand/compound binding to reach equilibrium.[9]
-
Add 10 µL of a pre-mixed solution of the AlphaScreen beads to each well in subdued light.
-
Incubate the plate in the dark at room temperature for 60-90 minutes.
-
Read the plate on an AlphaScreen-capable plate reader (e.g., EnVision).
-
-
Data Analysis:
-
Calculate the percent inhibition relative to DMSO (0% inhibition) and a known inhibitor or no-peptide control (100% inhibition).
-
Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
TR-FRET Proximity Assay
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is another proximity-based assay used to measure the EED/H3K27me3 interaction. It utilizes a long-lifetime lanthanide donor (e.g., Terbium cryptate) and a suitable acceptor fluorophore. When an anti-His-Tb antibody (bound to His-EED) is close to a Streptavidin-d2 acceptor (bound to biotin-H3K27me3), excitation of the donor leads to energy transfer and emission from the acceptor. Inhibitors that disrupt this interaction cause a loss of the FRET signal.
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: Similar to the AlphaScreen assay buffer.
-
Proteins/Peptides: His-EED and Biotin-H3K27me3 peptide diluted to 2X final concentrations.
-
Detection Reagents: Anti-His-Tb donor and Streptavidin-d2 acceptor diluted in detection buffer as per the manufacturer's protocol.
-
Test Compounds: Prepared as described above.
-
-
Assay Procedure (384-well format):
-
Add diluted compound to the assay plate.
-
Add the His-EED and Biotin-H3K27me3 peptide solution.
-
Incubate at room temperature for 30-60 minutes.
-
Add the detection reagents (Anti-His-Tb and Streptavidin-d2).
-
Incubate at room temperature for 60 minutes to 4 hours (or as recommended by the manufacturer), protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
-
Determine IC50 values by plotting the ratio against compound concentration.
-
Example Data for Biochemical Assays
The following table presents example IC50 values for known EED inhibitors obtained from biochemical assays.
| Compound | Assay Type | Target | IC50 (nM) | Reference |
| EED226 | Enzymatic | PRC2 | 23.4 | [6][10] |
| MAK683 | Binding | EED | 1.2 | [11] |
| A-395 | Binding | EED | 18 | [4][11] |
| FTX-6058 | Enzymatic | PRC2 | <25 | [12] |
Biochemical Screening Workflow
Caption: High-throughput screening workflow for identifying EED inhibitors.
Application Note 2: Cell-Based Assays for Target Engagement and Efficacy
Once hits are identified from biochemical screens, cell-based assays are critical to assess their activity in a physiological context. These assays determine if compounds are cell-permeable, engage with the EED target inside the cell, and produce the desired downstream biological effect of inducing HbF.
Cellular Target Engagement: H3K27me3 Reduction Assay
Principle: A direct consequence of EED inhibition in cells is the reduction of global H3K27me3 levels.[6] This assay confirms that the compound engages EED and inhibits PRC2's methyltransferase activity within the cell. H3K27me3 levels can be quantified using a specific ELISA.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Cell Line: Use a relevant cell model such as human mobilized peripheral blood primary CD34+ cells, HUDEP-2 cells, or a sensitive cancer cell line like Karpas-422 (DLBCL).[1][9][12]
-
Seed cells in a multi-well plate (e.g., 96-well) at an appropriate density.
-
Treat cells with a serial dilution of the test compound for 48-72 hours.[9] Include a DMSO vehicle control.
-
-
Histone Extraction:
-
Harvest the cells by centrifugation.
-
Lyse the cells and acid-extract the histones using a commercial kit or a protocol involving lysis buffer followed by extraction with 0.2 M H2SO4.
-
Neutralize the extract and determine the protein concentration.
-
-
H3K27me3 ELISA:
-
Use a commercial H3K27me3 quantification kit.
-
Coat a 96-well plate with the histone extracts.
-
Add the primary antibody specific for H3K27me3.
-
Add an HRP-conjugated secondary antibody.
-
Add the HRP substrate and stop solution.
-
Read the absorbance at 450 nm. A standard curve should be generated to quantify the amount of H3K27me3.
-
-
Data Analysis:
-
Normalize the H3K27me3 levels to the total amount of histone protein or to a control histone mark (e.g., total Histone H3).
-
Calculate the percent reduction in H3K27me3 relative to the DMSO control.
-
Determine the IC50 for H3K27me3 reduction by plotting the percentage reduction against compound concentration.
-
HbF Induction in Erythroid Progenitor Cells
Principle: The definitive assay for SCD is to measure the induction of HbF protein in a disease-relevant cell model.[1] Human CD34+ hematopoietic stem and progenitor cells can be differentiated in vitro into mature erythroid cells. Treatment with an effective EED inhibitor during this differentiation process should lead to a measurable increase in γ-globin mRNA (HBG1/2) and HbF protein.[1]
Experimental Protocol:
-
Cell Culture and Erythroid Differentiation:
-
Thaw cryopreserved human CD34+ cells and culture them in Phase I expansion medium (e.g., StemSpan SFEM II + supplements like SCF, IL-3, and EPO) for 3-4 days.
-
Initiate erythroid differentiation by transferring cells to Phase II differentiation medium (containing higher EPO concentration and other factors like SCF and insulin).
-
Culture for an additional 10-14 days to generate mature erythroblasts.
-
-
Compound Treatment:
-
Beginning on day 0 of differentiation (or as optimized), add serial dilutions of the test compounds to the cultures.
-
Replenish the medium and compound every 3-4 days.
-
-
Endpoint Analysis (at Day 14-18):
-
qRT-PCR for Gene Expression:
-
Harvest a portion of the cells and extract total RNA.
-
Perform reverse transcription to generate cDNA.
-
Use TaqMan or SYBR Green-based quantitative PCR to measure the relative mRNA expression of HBG1/2 (γ-globin) and BCL11A.
-
Normalize expression to a housekeeping gene (e.g., GAPDH or ACTB). Data should show a dose-dependent increase in HBG1/2 and a decrease in BCL11A.[1]
-
-
ELISA or HPLC for HbF Protein Quantification:
-
Harvest the remaining cells and prepare cell lysates.
-
Quantify the percentage of HbF relative to total hemoglobin using a commercial HbF ELISA kit or by High-Performance Liquid Chromatography (HPLC), which can separate different hemoglobin species.[1]
-
-
-
Data Analysis:
-
For qRT-PCR, calculate the fold change in gene expression relative to the DMSO control.
-
For HbF protein, calculate the percentage of HbF.
-
Determine the EC50 for HbF induction by plotting the HbF percentage against compound concentration.
-
Example Data for Cell-Based Assays
| Compound | Cell Model | Assay | Endpoint | EC50/IC50 (nM) | Reference |
| FTX-6058 | HUDEP-2 | HbF Induction | HbF Protein | <25 | [12] |
| FTX-6058 | Primary CD34+ | HbF Induction | HbF Protein | <25 | [12] |
| EED226 | G401 | Target Engagement | H3K27me3 Reduction | 220 | [6][11] |
| MAK683 | Karpas-422 | Proliferation | Cell Viability | 4 | [13] |
Cell-Based Assay Workflow for HbF Induction
Caption: Workflow for assessing EED inhibitor efficacy by measuring HbF induction in primary cells.
References
- 1. fulcrumtx.com [fulcrumtx.com]
- 2. P1498: INHIBITION OF POLYCOMB REPRESSIVE COMPLEX 2 THROUGH EED INDUCES FETAL HEMOGLOBIN IN HEALTHY AND SICKLE CELL DISEASE MODELS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An allosteric PRC2 inhibitor targeting the H3K27me3 binding pocket of EED - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Peptidomimetic Ligands of EED as Allosteric Inhibitors of PRC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and Molecular Basis of a Diverse Set of Polycomb Repressive Complex 2 Inhibitors Recognition by EED - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. | BioWorld [bioworld.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Pociredir Clinical Hold and Resolution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive overview of the clinical hold placed on Pociredir (formerly FTX-6058), its subsequent resolution, and the key experimental data that guided these decisions. This guide is intended to assist researchers and drug development professionals in understanding the challenges and resolutions associated with the clinical development of PRC2 inhibitors for sickle cell disease (SCD).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an investigational, orally administered small molecule designed to treat sickle cell disease. It functions as an inhibitor of the Embryonic Ectoderm Development (EED) protein, a core component of the Polycomb Repressive Complex 2 (PRC2). By inhibiting EED, this compound aims to upregulate the expression of fetal hemoglobin (HbF). Increased levels of HbF can interfere with the polymerization of sickle hemoglobin, the root cause of SCD, thereby potentially reducing disease symptoms.[1]
Q2: Why was a clinical hold placed on the PIONEER trial for this compound?
The U.S. Food and Drug Administration (FDA) placed a full clinical hold on the Investigational New Drug (IND) application for this compound on February 23, 2023.[2] The decision was based on concerns about a potential risk of hematological malignancies.[3] This concern arose from preclinical data on this compound and clinical data from other therapies that also target the PRC2 complex, which suggested a possible association with an increased risk of certain blood cancers.[3]
Q3: How was the clinical hold on this compound resolved?
The clinical hold was lifted on August 18, 2023, after Fulcrum Therapeutics, the developer of this compound, amended the protocol for the Phase 1b PIONEER trial.[2] The key to resolving the hold was the implementation of stricter inclusion and exclusion criteria to enroll patients with more severe sickle cell disease.[2] This was done to ensure that the potential benefits of the treatment would outweigh the potential risks in the studied population.
Q4: What were the specific changes to the PIONEER trial's inclusion criteria?
To address the FDA's concerns, the revised protocol for the PIONEER trial targeted a patient population with a higher disease burden. The updated key inclusion criteria included:
-
Documented SCD (S/S, S/β0, S/β+, and S/C only) confirmed by medical records or HPLC.[4]
-
Age between 18 and 65 years. [4]
-
Evidence of severe disease, meeting at least one of the following:
-
Four to ten episodes of vaso-occlusive crises (VOCs) in the past 12 months, or two to five episodes in the past 6 months.[4][5]
-
At least two episodes of VOCs in the past 12 months plus at least one of the following complications: acute chest syndrome, hepatic or splenic sequestration, or priapism.[4]
-
At least two of the following events in the past 12 months: acute chest syndrome, hepatic or splenic sequestration, or priapism.[4]
-
Troubleshooting Guide for Related Experiments
For researchers working with PRC2 inhibitors or conducting similar clinical trials, here are some potential issues and troubleshooting steps based on the this compound experience:
| Potential Issue | Troubleshooting/Mitigation Strategy |
| Preclinical safety signals of hematological malignancy with a PRC2 inhibitor. | - Conduct thorough dose-response and long-term toxicity studies in relevant animal models. - Investigate the mechanism of any observed malignancies. - Clearly define the no-observed-adverse-effect level (NOAEL). |
| Difficulty in establishing a favorable benefit-risk profile for a novel therapeutic. | - In early-phase clinical trials, consider enriching the study population with patients who have a higher unmet medical need and are more likely to demonstrate a clinically meaningful benefit. - Implement stringent safety monitoring protocols, including frequent hematological assessments. |
| Recruitment challenges due to strict inclusion criteria. | - Collaborate with patient advocacy groups to raise awareness about the trial. - Engage with key opinion leaders and clinical sites with large patient populations that meet the eligibility criteria. |
Quantitative Data Summary
The following tables summarize the key quantitative data from the PIONEER trial before and after the clinical hold was lifted.
Table 1: Efficacy Data from the PIONEER Trial (12 mg Dose Cohort)
| Parameter | Baseline (Mean) | 12 Weeks of Treatment (Mean) | Absolute Change (Mean) |
| Fetal Hemoglobin (HbF) (%) | 7.6% | 16.2% | +8.6%[1] |
| Total Hemoglobin (g/dL) | 7.8 g/dL | 8.7 g/dL | +0.9 g/dL |
| F-cells (%) | 34% | 67% | +33%[6] |
Of the 16 participants in the 12 mg cohort, 7 (44%) achieved HbF levels above 20%, a threshold associated with a significantly reduced risk of VOCs. Additionally, 8 of the 16 patients (50%) reported no VOCs during the 12-week treatment period.[1]
Experimental Protocols
While detailed, proprietary experimental protocols are not publicly available, the following outlines the methodologies used for key assays in the PIONEER trial based on available information.
Measurement of Fetal Hemoglobin (HbF) Levels:
-
Method: High-Performance Liquid Chromatography (HPLC)[2]
-
General Principle: HPLC separates different hemoglobin variants based on their charge and retention time as they pass through a specialized column. The area under the peak corresponding to HbF is quantified to determine its percentage relative to other hemoglobin types. For a standard laboratory protocol, researchers would typically follow the manufacturer's instructions for the specific HPLC system and column used for hemoglobin analysis.
Measurement of F-cells:
-
Method: Flow Cytometry[2]
-
General Principle: This technique involves staining red blood cells with a fluorescently labeled antibody specific for HbF. The cells are then passed through a flow cytometer, which uses lasers to excite the fluorescent dye and detectors to measure the emitted light from individual cells. This allows for the quantification of the percentage of red blood cells containing HbF (F-cells).
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in stimulating fetal hemoglobin production.
Clinical Hold and Resolution Workflow
References
- 1. sicklecellanemianews.com [sicklecellanemianews.com]
- 2. fulcrumtx.com [fulcrumtx.com]
- 3. sicklecellanemianews.com [sicklecellanemianews.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. sicklecellanemianews.com [sicklecellanemianews.com]
- 6. Fulcrum Therapeutics Announces Results from the 12 mg Dose Cohort of the Phase 1b PIONEER Trial of this compound in Sickle Cell Disease » Fulcrum Therapeutics [ir.fulcrumtx.com]
Pociredir Technical Support Center: Managing Mild Adverse Events
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing mild adverse events that may be encountered during experiments with Pociredir.
Troubleshooting Guides and FAQs
This section offers answers to frequently asked questions and troubleshooting advice for specific mild adverse events that have been observed in clinical studies of this compound. All treatment-related adverse events reported in the PIONEER Phase 1b trial were mild (Grade 1) and resolved while the participants remained on the study drug.[1]
General Questions
Q1: What are the most common mild adverse events associated with this compound?
A: Based on the PIONEER Phase 1b clinical trial, the reported mild (Grade 1) treatment-related adverse events include headache, lip numbness, diarrhea, fatigue, somnolence, nausea, and tinnitus.[1]
Q2: What should I do if I observe a mild adverse event in my experimental subject?
A: It is important to document the event thoroughly, including its severity, duration, and any actions taken. For mild events, observation and supportive care are often sufficient. The logical workflow for managing a mild adverse event is outlined in the diagram below.
Q3: Do any of the reported mild adverse events require discontinuation of this compound?
A: In the PIONEER Phase 1b trial, no participants discontinued this compound due to treatment-emergent adverse events.[1][2] All reported treatment-related adverse events were mild and resolved while the individuals continued to receive the study drug.[1]
Specific Adverse Event Guidance
Q4: How should I manage mild headache?
A: For mild headaches, ensure the subject is well-hydrated. A quiet environment may also be beneficial. If the headache persists or worsens, it should be documented and reported according to your institution's experimental protocol.
Q5: What steps should be taken for mild nausea?
A: Administering this compound with food may help to alleviate mild nausea. Ensuring adequate hydration is also important.
Q6: What is the recommended approach for managing mild fatigue or somnolence?
A: If mild fatigue or somnolence is observed, it is advisable to allow for adequate rest periods. Scheduling experimental procedures that require the subject's full attention for times when they are most alert can be helpful.
Q7: How should mild diarrhea be addressed?
A: Ensure the subject maintains adequate fluid intake to prevent dehydration. If the diarrhea is persistent or accompanied by other symptoms, it should be carefully monitored and documented.
Q8: What should be done in the case of mild lip numbness or tinnitus?
A: These events are generally transient. Careful observation and documentation are the primary recommended actions. Note the onset, duration, and any potential associated factors.
Quantitative Data Summary
The following table summarizes the incidence of treatment-emergent adverse events (TEAEs) in the PIONEER Phase 1b trial.
| Category | Number of Patients (n=16) | Percentage (%) |
| Any TEAE | 10 | 62.5% |
| Any treatment-related TEAE | 5 | 31.3% |
| Any serious adverse event (SAE)* | 4 | 25.0% |
| Any TEAE leading to treatment discontinuation | 0 | 0% |
*Note: Three of the four serious adverse events began after the patients had consented to the trial but before they started taking the study drug. The single SAE that occurred in a patient on the study drug was a vaso-occlusive crisis with chest syndrome, which was reported as not being related to this compound.[1]
Experimental Protocols
This compound is an oral small-molecule inhibitor of Embryonic Ectoderm Development (EED).[2] Its mechanism of action involves the downregulation of key fetal globin repressors, such as BCL11A, which in turn leads to an increase in the production of fetal hemoglobin (HbF).[2][3][4]
The safety and tolerability of this compound were evaluated in the Phase 1b PIONEER trial (NCT05169580).[5] This open-label study involved multiple ascending doses in adult participants with sickle cell disease.[1] The primary endpoints were safety, tolerability, and the pharmacokinetic profile of the drug.[1]
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Managing Mild Adverse Events
Caption: Workflow for managing mild adverse events.
References
- 1. fulcrumtx.com [fulcrumtx.com]
- 2. Fulcrum Therapeutics Announces Results from the 12 mg Dose Cohort of the Phase 1b PIONEER Trial of this compound in Sickle Cell Disease » Fulcrum Therapeutics [ir.fulcrumtx.com]
- 3. Fulcrum Therapeutics Reports Promising Phase 1b Trial Results for this compound in Sickle Cell Disease and Financial Update for Q2 2025 [quiverquant.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. sicklecellanemianews.com [sicklecellanemianews.com]
Technical Support Center: Overcoming Drug Resistance to EED Inhibitors
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Embryonic Ectoderm Development (EED) inhibitors.
Troubleshooting Guide
This section addresses common experimental challenges encountered when working with EED inhibitors and provides step-by-step guidance to identify and overcome them.
Question 1: My cells are showing reduced sensitivity to an EED inhibitor. How can I quantitatively confirm the development of resistance?
Answer:
To confirm and quantify drug resistance, you should determine the half-maximal inhibitory concentration (IC50) of the EED inhibitor in your suspected resistant cell line and compare it to the parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance.[1]
Table 1: Example IC50 Values for Parental and Resistant Cell Lines
| Cell Line | EED Inhibitor | IC50 (nM) | Fold Resistance (Resistant IC50 / Parental IC50) |
| Parental | Inhibitor X | 50 | - |
| Resistant | Inhibitor X | 1500 | 30 |
Experimental Protocol: Determining IC50 using a Cell Viability Assay
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Cell Seeding: Seed both parental and suspected resistant cells in 96-well plates at a predetermined optimal density.
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Drug Treatment: The following day, treat the cells with a range of concentrations of the EED inhibitor. It is advisable to use a logarithmic dilution series.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-120 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as a resazurin-based assay or a luminescent cell viability assay.
-
Data Analysis: Plot the cell viability against the logarithm of the drug concentration. Use a non-linear regression model to fit a dose-response curve and calculate the IC50 value.[1]
Question 2: How can I determine if resistance to an EED inhibitor is due to on-target mutations in the EED gene?
Answer:
A common mechanism of resistance to targeted therapies is the acquisition of mutations in the drug's target protein that prevent the inhibitor from binding effectively.[2][3] To investigate this, you can sequence the EED gene in your resistant cell lines.
Experimental Protocol: Sanger Sequencing of the EED Gene
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RNA Isolation: Extract total RNA from both parental and resistant cell lines.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.
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PCR Amplification: Amplify the coding sequence of the EED gene from the cDNA using polymerase chain reaction (PCR) with primers that flank the entire coding region. It is recommended to use multiple overlapping primer pairs.
-
PCR Product Purification: Purify the PCR products to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR products for Sanger sequencing.
-
Sequence Analysis: Align the sequencing results from the resistant cells to the sequence from the parental cells and a reference EED sequence to identify any mutations.
Answer:
If on-target mutations are not present, resistance can be mediated by the activation of bypass signaling pathways that promote cell survival and proliferation, compensating for the inhibition of the PRC2 complex.[2][4][5]
Experimental Protocol: Western Blot Analysis for Bypass Pathway Activation
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Protein Extraction: Lyse parental and resistant cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for a key protein in a potential bypass pathway (e.g., phosphorylated AKT, phosphorylated ERK).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Detect the signal using a chemiluminescent substrate.
-
Analysis: Compare the levels of the target protein (especially its phosphorylated, active form) between parental and resistant cells. An increase in the active form in resistant cells suggests pathway activation.
Frequently Asked Questions (FAQ)
Question 1: What are the known mechanisms of resistance to EED inhibitors?
Answer:
The primary mechanisms of resistance to EED inhibitors fall into two main categories:
-
On-target mutations: These are mutations within the EED gene itself that prevent the inhibitor from binding to the EED protein. This allows the PRC2 complex to remain active despite the presence of the drug.[2][3]
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Activation of bypass signaling pathways: Cancer cells can activate pro-survival signaling pathways that are independent of the PRC2 complex.[2][4][5] These pathways can compensate for the effects of EED inhibition and allow the cells to continue to proliferate. Common bypass pathways include the PI3K/AKT and MAPK/ERK pathways.[2]
Question 2: What are some of the key bypass signaling pathways implicated in resistance to PRC2 inhibition?
Answer:
Several pro-survival signaling pathways have been shown to be activated in cells resistant to PRC2 inhibitors, including EED inhibitors. These include:
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PI3K/AKT Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.
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MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival.
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IGF-1R Signaling: Activation of the insulin-like growth factor 1 receptor can also promote resistance.[2][4]
References
- 1. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. development-of-secondary-mutations-in-wild-type-and-mutant-ezh2-alleles-cooperates-to-confer-resistance-to-ezh2-inhibitors - Ask this paper | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stricter Inclusion Criteria for PRC2 Inhibitor Trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Polycomb Repressive Complex 2 (PRC2) inhibitors. The focus is on refining patient selection and addressing common experimental challenges to improve the efficacy of clinical trials.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for implementing stricter inclusion criteria in PRC2 inhibitor trials?
A1: Early clinical trials with PRC2 inhibitors, while promising, have shown varied responses across different patient populations. Stricter inclusion criteria are necessary to enrich the trial population with patients most likely to benefit from these targeted therapies. This approach is based on the growing understanding of the molecular drivers of PRC2-dependent cancers, particularly the concept of "synthetic lethality." By selecting patients with specific genetic biomarkers, such as gain-of-function mutations in EZH2 or loss-of-function mutations in tumor suppressor genes like BAP1 and members of the SWI/SNF complex, it is possible to enhance the therapeutic window and achieve more robust and durable responses.[1][2][3]
Q2: What are the key predictive biomarkers for sensitivity to PRC2 inhibitors?
A2: Several key predictive biomarkers have been identified that indicate a tumor's dependency on PRC2 activity. These include:
-
EZH2 Gain-of-Function Mutations: Hotspot mutations, such as Y641F/N/S/H/C, A677G, and A687V, are found in a significant percentage of follicular lymphomas and diffuse large B-cell lymphomas (DLBCL).[4][5][6][7] These mutations lead to hyperactivation of PRC2's methyltransferase activity, making the cancer cells highly dependent on EZH2.[4][6][8]
-
BAP1 Loss-of-Function Mutations: Loss of BAP1, a deubiquitinase that counteracts PRC2 activity, is prevalent in malignancies like malignant mesothelioma.[5][9][10][11][12] Its absence leads to increased H3K27me3 levels and renders cancer cells susceptible to EZH2 inhibition.
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SWI/SNF Complex Mutations: Inactivating mutations in genes of the SWI/SNF chromatin remodeling complex (e.g., ARID1A, SMARCB1, SMARCA4) create a synthetic lethal relationship with PRC2 inhibition.[3] The loss of SWI/SNF function leads to an unopposed PRC2 activity, which becomes essential for the cancer cell's survival.[3]
Q3: How do EZH2 gain-of-function mutations, like Y641F, increase PRC2 activity?
A3: The EZH2 Y641 mutations occur in the catalytic SET domain of the protein. While these mutant enzymes have reduced activity on unmethylated H3K27, they show a markedly increased preference for di-methylated H3K27 (H3K27me2) as a substrate.[8][13] In cells that are heterozygous for the mutation (carrying one wild-type and one mutant allele), the wild-type EZH2 performs the initial mono- and di-methylation, and the mutant EZH2 efficiently catalyzes the final step to tri-methylation (H3K27me3).[8] This cooperative mechanism leads to a global increase in the repressive H3K27me3 mark.[7][8][13]
Q4: What are the known mechanisms of resistance to PRC2 inhibitors?
A4: Resistance to PRC2 inhibitors can emerge through several mechanisms:
-
Secondary Mutations in PRC2 Components: Mutations in EZH2 or other PRC2 subunits can arise that prevent the inhibitor from binding to its target.
-
Upregulation of Parallel Pathways: Cancer cells can activate alternative signaling pathways to bypass their dependency on PRC2.
-
EZH1 Compensation: In some contexts, the EZH2 homolog, EZH1, can compensate for the loss of EZH2 activity, maintaining H3K27 methylation. Dual EZH1/EZH2 inhibitors are being developed to overcome this.
Patient Stratification and Clinical Trial Inclusion Criteria
A key to improving the success of PRC2 inhibitor trials is the careful selection of patients based on predictive biomarkers. Below are examples of inclusion and exclusion criteria from recent clinical trials that highlight this trend.
Table 1: Examples of Biomarker-Informed Inclusion Criteria in PRC2 Inhibitor Trials
| Biomarker Status | PRC2 Inhibitor | Cancer Type | Phase | Key Inclusion Criteria |
| EZH2 Mutation | Tazemetostat | Relapsed/Refractory Follicular Lymphoma | II | Histologically confirmed follicular lymphoma (grade 1-3a) with a documented EZH2 activating mutation. Must have received at least two prior systemic therapies.[9][14][15][16] |
| EZH2 Wild-Type | Tazemetostat | Relapsed/Refractory Follicular Lymphoma | II | Histologically confirmed follicular lymphoma (grade 1-3a) with wild-type EZH2. Must have no other satisfactory treatment options available.[9][14][15][16] |
| ARID1A Mutation | Tazemetostat | Advanced/Metastatic Solid Tumors | II | Histologically confirmed advanced or metastatic solid tumor harboring an ARID1A mutation. Must have progressed on approved therapies or have no standard therapy options.[17][18] |
| Relapsed/Refractory Disease (Biomarker Agnostic in Specific Contexts) | Valemetostat | Relapsed/Refractory Peripheral T-cell Lymphoma (PTCL) or Adult T-cell Leukemia/Lymphoma (ATL) | II | Diagnosed with relapsed/refractory PTCL or ATL after at least one prior systemic therapy. Ineligible for hematopoietic stem cell transplant.[2][19] |
Table 2: General Exclusion Criteria for PRC2 Inhibitor Trials
| Category | Exclusion Criteria Example | Rationale |
| Prior Treatment | Prior treatment with any EZH2 inhibitor. | To avoid confounding results from previous exposure to similar agents. |
| Cardiovascular Health | Uncontrolled or significant cardiovascular disease (e.g., unstable angina, recent myocardial infarction). | To ensure patient safety, as some targeted therapies can have cardiovascular side effects. |
| Organ Function | Inadequate organ function (e.g., renal or hepatic impairment beyond specified limits). | To ensure proper drug metabolism and minimize toxicity. |
| Gastrointestinal Conditions | Malabsorption syndrome or other uncontrolled GI conditions that might impair drug bioavailability. | To ensure adequate absorption of orally administered inhibitors. |
Quantitative Data on PRC2 Inhibitor Sensitivity
The presence of specific biomarkers can dramatically influence the sensitivity of cancer cells to PRC2 inhibitors. The following table summarizes in vitro data demonstrating this differential sensitivity.
Table 3: In Vitro Sensitivity of Cancer Cell Lines to PRC2 Inhibitors
| PRC2 Inhibitor | Cell Line Model | Biomarker Status | IC50 (Proliferation Assay) | Reference |
| Tazemetostat | DLBCL Cell Lines | EZH2 Mutant | Orders of magnitude more sensitive than wild-type | [2][20] |
| Tazemetostat | Lymphoma Cell Lines | EZH2 Mutant & Wild-Type | 2-38 nM (methylation inhibition, similar for both) | [21] |
| GSK126 | Mouse Mesothelioma Cell Lines | Bap1-deficient | 7.7 µM ± 0.1 | [3] |
| GSK126 | Mouse Mesothelioma Cell Lines | Bap1-proficient | 13.1 µM ± 0.2 | [3] |
| Tazemetostat | Bladder Cancer Cell Lines | ARID1A Mutant | More sensitive than wild-type in some models | [22] |
Experimental Protocols and Troubleshooting
Chromatin Immunoprecipitation (ChIP) for H3K27me3
Objective: To quantify the enrichment of the H3K27me3 mark at specific gene promoters to validate PRC2 target engagement or to stratify patient samples.
Detailed Methodology:
-
Cell Cross-linking: Fix cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.[23]
-
Immunoprecipitation: Pre-clear the chromatin with Protein A/G beads. Incubate the chromatin overnight at 4°C with a validated anti-H3K27me3 antibody.
-
Immune Complex Capture: Add Protein A/G beads to capture the antibody-histone-DNA complexes.
-
Washes: Wash the beads with a series of low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C with Proteinase K.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Analysis by qPCR or Sequencing: Analyze the purified DNA by qPCR using primers for specific target genes or by next-generation sequencing (ChIP-seq) for genome-wide analysis.[15][24][25][26][27]
Troubleshooting Guide: ChIP
| Issue | Possible Cause | Suggested Solution |
| Low Signal/Yield | - Insufficient starting material. - Inefficient cell lysis or sonication. - Antibody not suitable for ChIP or used at a suboptimal concentration. - Over-fixation masking the epitope. | - Increase the number of cells per IP. - Optimize sonication to achieve fragments between 200-1000 bp.[23] - Use a ChIP-validated antibody and titrate the optimal concentration.[14][19][28] - Reduce formaldehyde fixation time.[23] |
| High Background | - Insufficient washing. - Too much antibody leading to non-specific binding. - Chromatin not properly sheared. - Contaminated reagents. | - Increase the number and stringency of washes.[29] - Perform an antibody titration to find the optimal concentration.[29] - Ensure DNA is sheared to the appropriate size range. - Use fresh, high-quality buffers and pre-clear the lysate.[23][29] |
| Poor Antibody Performance | - Antibody not validated for ChIP. - Incorrect antibody storage or handling. - Lot-to-lot variability. | - Always use an antibody that has been specifically validated for ChIP applications.[14][19][28][30][31] - Follow the manufacturer's storage and handling recommendations. - If possible, test new lots of antibody before use in critical experiments.[14] |
In Vitro Histone Methyltransferase (HMT) Assay
Objective: To measure the enzymatic activity of PRC2 and assess the potency of inhibitors.
Detailed Methodology:
-
Reaction Setup: Prepare a reaction mixture containing the PRC2 enzyme complex, a histone substrate (e.g., recombinant H3, histone octamers, or nucleosomes), and the PRC2 inhibitor at various concentrations.[32][33][34][35]
-
Initiate Reaction: Start the reaction by adding the methyl donor, S-adenosyl-L-methionine (SAM). For radiometric assays, [³H]-SAM is used.[32][36]
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop Reaction: Stop the reaction by adding a quenching buffer or by spotting the reaction mixture onto a filter membrane.
-
Detection:
-
Radiometric Assay: If using [³H]-SAM, quantify the incorporation of the radioactive methyl group into the histone substrate using a scintillation counter.[32][36]
-
Antibody-based Assay: Use an antibody specific for H3K27me3 to detect the product via ELISA, Western blot, or other immunoassays.
-
SAH Detection: Measure the production of the by-product S-adenosyl-L-homocysteine (SAH) using a coupled enzyme assay.[33]
-
-
Data Analysis: Calculate the IC50 value of the inhibitor by plotting the enzyme activity against the inhibitor concentration.
Troubleshooting Guide: HMT Assay
| Issue | Possible Cause | Suggested Solution |
| Weak or No Signal | - Low enzyme activity (HMTs are often slow enzymes).[36] - Substrate not optimal for the enzyme. - Degraded [³H]-SAM in radiometric assays. | - Increase incubation time or enzyme concentration. - Test different substrates (peptides, full-length histones, nucleosomes) to find the preferred one.[32][34][35][37] - Use fresh [³H]-SAM.[32] |
| High Background | - Non-specific antibody binding in immunoassays. - Contaminating methyltransferase activity in enzyme preparation. | - Include appropriate blocking steps and use a highly specific antibody. - Use highly purified PRC2 complex. |
| Inconsistent Results | - Pipetting errors with small volumes. - Variability in incubation times or temperatures. | - Use a master mix for reaction setup. - Ensure consistent timing and temperature control for all samples. |
Visualizations
PRC2 Signaling Pathway and Inhibitor Action
Caption: PRC2 complex methylates H3K27, leading to gene silencing. Inhibitors block this activity.
Patient Stratification Workflow for PRC2 Inhibitor Trials
Caption: Decision tree for patient enrollment in PRC2 inhibitor trials based on biomarker status.
Synthetic Lethality in BAP1-deficient Cancers
Caption: Loss of BAP1 creates dependency on PRC2, making cells vulnerable to PRC2 inhibitors.
References
- 1. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. mesotheliomahope.com [mesotheliomahope.com]
- 6. Oncogenic Y641 mutations in EZH2 prevent Jak2/β-TrCP-mediated degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An oncogenic Ezh2 mutation cooperates with particular genetic alterations to induce tumors in mice and redistributes H3K27 trimethylation throughout the genome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Somatic mutations at EZH2 Y641 act dominantly through a mechanism of selectively altered PRC2 catalytic activity, to increase H3K27 trimethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. New BAP1 Finding Could Be Key to Regulating Mesothelioma [asbestos.com]
- 11. Germline BAP1 mutations predispose to malignant mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Case report: Mesothelioma and BAP1 tumor predisposition syndrome: Implications for public health [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. epigenie.com [epigenie.com]
- 15. pubcompare.ai [pubcompare.ai]
- 16. cancernetwork.com [cancernetwork.com]
- 17. Carebox Connect [connect.careboxhealth.com]
- 18. event.fourwaves.com [event.fourwaves.com]
- 19. docs.abcam.com [docs.abcam.com]
- 20. researchgate.net [researchgate.net]
- 21. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Comprehensive Target Engagement by the EZH2 Inhibitor Tulmimetostat Allows for Targeting of ARID1A Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bosterbio.com [bosterbio.com]
- 24. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ChIP-seq analysis reveals distinct H3K27me3 profiles that correlate with transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. blog.cellsignal.com [blog.cellsignal.com]
- 29. Chromatin Immunoprecipitation (ChIP) Troubleshooting Tips [sigmaaldrich.com]
- 30. ChIP-seq Validated Antibodies | Cell Signaling Technology [cellsignal.com]
- 31. Antibody performance in ChIP-sequencing assays: From quality scores of public data sets to quantitative certification - PMC [pmc.ncbi.nlm.nih.gov]
- 32. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 33. bellbrooklabs.com [bellbrooklabs.com]
- 34. In Vitro Assays to Measure Histone Methyltransferase Activity Using Different Chromatin Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. In Vitro Assays to Measure Histone Methyltransferase Activity Using Different Chromatin Substrates | Springer Nature Experiments [experiments.springernature.com]
- 36. Assay Development for Histone Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 37. researchgate.net [researchgate.net]
Technical Support Center: Preclinical Safety of EED Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the preclinical safety challenges associated with Embryonic Ectoderm Development (EED) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of EED inhibitors and how does it relate to potential on-target toxicity?
EED is a core component of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the methylation of histone H3 on lysine 27 (H3K27me3), a mark associated with gene silencing.[1][2] EED inhibitors allosterically bind to the H3K27me3-binding pocket of EED, preventing the allosteric activation of the PRC2's catalytic subunit, EZH2.[3] This leads to a global reduction in H3K27me3 levels and the reactivation of PRC2 target genes.[1]
Potential on-target toxicities can arise from the critical role of PRC2 in normal development and cellular differentiation.[4] Since PRC2 regulates genes involved in cell proliferation and differentiation, its inhibition can affect normal hematopoietic stem cells and other rapidly dividing cells, leading to potential hematological and developmental toxicities.[5][6]
Q2: What are the most commonly observed preclinical toxicities with EED inhibitors?
While detailed preclinical toxicology data for many EED inhibitors are not publicly available, clinical data from the first-in-human study of the EED inhibitor MAK683 can provide insights into potential preclinical findings. The most common dose-limiting toxicities and Grade 3/4 drug-related adverse events observed in the clinical trial were hematological, including:
-
Thrombocytopenia (low platelet count)[7]
-
Neutropenia (low neutrophil count)[7]
-
Anemia (low red blood cell count)[7]
-
Febrile neutropenia[7]
These findings suggest that hematological toxicity is a key challenge to monitor in preclinical studies with EED inhibitors.
Q3: Are there any EED inhibitors with a favorable preclinical safety profile?
Several EED inhibitors have been reported to have a good preclinical safety profile at efficacious doses. For instance:
-
ORIC-944 has been described as having a favorable safety profile in preclinical studies.[8][9][10][11]
-
EEDi-5273 (APG-5918) demonstrated no signs of toxicity in a KARPAS422 xenograft model at oral doses that led to complete and persistent tumor regression.[12][13]
-
EEDi-5285 also showed a lack of toxicity in animal models at effective doses.[14][15][16]
It is important to note that these are general statements, and a thorough evaluation of the full preclinical toxicology package is necessary to fully understand the safety profile of any investigational drug.
Q4: What are the potential off-target effects of EED inhibitors?
The potential for off-target effects is a consideration for all small molecule inhibitors.[17] For EED inhibitors, off-target activities could lead to unexpected toxicities. While specific off-target liabilities for most EED inhibitors are not widely reported, preclinical development programs typically include extensive screening against a panel of kinases and other enzymes to identify potential off-target interactions. Researchers should be aware that off-target effects can sometimes be the true driver of a drug's efficacy or toxicity.[17]
Q5: What is the potential for developmental and reproductive toxicity (DART) with EED inhibitors?
Given the essential role of PRC2 in embryonic development, there is a theoretical risk of developmental and reproductive toxicities with EED inhibitors.[4] Deletion of essential PRC2 components in mice is known to be embryonically lethal.[4] Therefore, comprehensive DART studies are a critical component of the preclinical safety evaluation for any EED inhibitor intended for clinical development.[18][19][20] These studies typically assess effects on fertility, embryonic-fetal development, and pre- and postnatal development.[18][19]
Troubleshooting Guides
Issue 1: Unexpected in vivo toxicity or mortality in animal models.
Possible Cause & Troubleshooting Steps:
-
Formulation and Vehicle Effects:
-
Question: Is the vehicle for the EED inhibitor contributing to the toxicity?
-
Action: Run a vehicle-only control group to assess the toxicity of the formulation itself. Ensure the formulation is appropriate for the route of administration and the animal species.
-
-
Pharmacokinetics/Pharmacodynamics (PK/PD) Mismatch:
-
Question: Is the observed toxicity due to unexpectedly high drug exposure?
-
Action: Conduct thorough pharmacokinetic studies to determine the Cmax, AUC, and half-life of the compound in the chosen animal model. Correlate exposure levels with the observed toxicity and with pharmacodynamic markers (e.g., reduction in H3K27me3 in tumors and surrogate tissues).
-
-
Off-Target Toxicity:
-
Question: Could the toxicity be mediated by an off-target effect?
-
Action: Perform in vitro profiling of the EED inhibitor against a broad panel of kinases and other relevant enzymes to identify potential off-target interactions. If a potential off-target is identified, investigate its role in the observed toxicity.
-
-
On-Target, Exaggerated Pharmacology:
-
Question: Is the toxicity a result of excessive PRC2 inhibition in normal tissues?
-
Action: Assess the level of H3K27me3 reduction in various tissues at the toxic doses. Consider whether a more intermittent dosing schedule could mitigate toxicity while maintaining efficacy.
-
Issue 2: Significant hematological abnormalities observed in preclinical studies.
Possible Cause & Troubleshooting Steps:
-
On-Target Myelosuppression:
-
Question: Is the hematological toxicity a direct result of PRC2 inhibition in hematopoietic stem and progenitor cells?
-
Action:
-
Monitor complete blood counts (CBCs) frequently during in vivo studies.
-
Evaluate bone marrow cellularity and histology at necropsy.
-
Consider in vitro colony-forming assays with bone marrow progenitor cells to assess the direct impact of the EED inhibitor on hematopoiesis.
-
Investigate the reversibility of the hematological effects after cessation of treatment.
-
-
-
Species-Specific Toxicity:
-
Question: Is the observed hematological toxicity more pronounced in a particular animal species?
-
Action: If toxicity is observed in rodents, consider evaluating it in a non-rodent species to understand if it is species-specific.
-
Data Summary Tables
Table 1: Preclinical Efficacy and Safety Observations for Selected EED Inhibitors
| EED Inhibitor | Animal Model | Efficacy | Safety/Toxicity Observations | Reference(s) |
| MAK683 | Xenograft models | Sustained antitumor activity. | In a Phase 1/2 human study, dose-limiting toxicities included thrombocytopenia and febrile neutropenia. Grade 3/4 adverse events included neutropenia, thrombocytopenia, and anemia. | [7] |
| ORIC-944 | Prostate cancer and NSCLC xenograft models | Delayed relapse, improved survival, and tumor regression in combination therapies. | Reported to have a favorable safety profile in preclinical studies. | [8][9][10][11] |
| EED226 | Karpas422 DLBCL xenograft model | 100% tumor growth inhibition at 40 mg/kg. | Not specified. | [1] |
| A-395 | DLBCL and malignant rhabdoid tumor cell lines | Similar in vitro and in vivo efficacy to EZH2 inhibitors. | Poor pharmaceutical properties halted further clinical study. | [1][3][21] |
| BR-001 | Karpas422 and Pfeiffer xenograft models | Dose-dependent reduction in tumor size (85-96% TGI at 100 mg/kg). | Not specified. | [1][22] |
| EEDi-5285 | KARPAS422 xenograft model | Complete and durable tumor regression at 50 mg/kg orally. | No signs of toxicity observed in the xenograft study. | [14][15][16] |
| EEDi-5273 | KARPAS422 xenograft model | Complete and persistent tumor regression at 50 mg/kg orally. | No signs of toxicity observed in the xenograft study. | [12][13] |
Table 2: Key Preclinical Safety Studies for EED Inhibitors
| Study Type | Purpose | Key Parameters to Evaluate |
| Dose Range-Finding (DRF) Studies | To determine the maximum tolerated dose (MTD) and select doses for longer-term studies. | Clinical signs, body weight, food consumption, hematology, clinical chemistry, gross pathology. |
| Repeat-Dose Toxicity Studies | To characterize the toxicological profile with repeated administration. | Comprehensive evaluation of all parameters in DRF studies, plus detailed histopathology of all organs. |
| Safety Pharmacology | To assess effects on vital functions (cardiovascular, respiratory, central nervous system). | Electrocardiogram (ECG), blood pressure, respiratory rate, behavioral assessments. |
| Genotoxicity | To identify compounds that can cause genetic damage. | Ames test, in vitro and in vivo micronucleus assays, chromosomal aberration test. |
| Developmental and Reproductive Toxicology (DART) | To evaluate effects on fertility, embryonic development, and pre/postnatal development. | Mating performance, implantation sites, fetal viability and morphology, pup survival and development. |
Visualizations
References
- 1. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are EED inhibitors and how do they work? [synapse.patsnap.com]
- 3. The EED protein-protein interaction inhibitor A-395 inactivates the PRC2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pathogenic Impacts of Dysregulated Polycomb Repressive Complex Function in Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polycomb Repressive Complex 2 (PRC2) Restricts Hematopoietic Stem Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A first-in-human phase 1/2 dose-escalation study of MAK683 (EED inhibitor) in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ORIC Pharmaceuticals Shows 100% Regression with ORIC-944 Combo | ORIC Stock News [stocktitan.net]
- 9. ORIC® Pharmaceuticals Presented Preclinical Data at the EORTC-NCI-AACR International Conference on Molecular Targets and Cancer Therapeutics Supporting Best-in-Class Potential of ORIC-944 to Treat Patients With Prostate Cancer and Other Solid Tumors | ORIC Pharmaceuticals, Inc. [investors.oricpharma.com]
- 10. ORIC® Pharmaceuticals Presented Preclinical Data at the EORTC-NCI-AACR International Conference on Molecular Targets and Cancer Therapeutics Supporting Best-in-Class Potential of ORIC-944 to Treat Patients With Prostate Cancer and Other Solid Tumors | Nasdaq [nasdaq.com]
- 11. oricpharma.com [oricpharma.com]
- 12. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 13. The Journal of Medicinal Chemistry Publishes Study Showing Potential of the Potent EED Inhibitor EEDi-5273 (APG-5918) to Achieve Complete Tumor Regression by Modulating the Epigenetics - BioSpace [biospace.com]
- 14. EEDi-5285: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Developmental and reproductive toxicology - ERBC [erbc-group.com]
- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 20. Redirecting [linkinghub.elsevier.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. An Allosteric PRC2 Inhibitor Targeting EED Suppresses Tumor Progression by Modulating the Immune Response - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-term safety considerations for Pociredir
This technical support center provides researchers, scientists, and drug development professionals with detailed information on the long-term safety considerations for Pociredir.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an oral, small-molecule inhibitor of the Embryonic Ectoderm Development (EED) protein.[1] EED is a core component of the Polycomb Repressive Complex 2 (PRC2). By inhibiting EED, this compound leads to the downregulation of key fetal hemoglobin (HbF) repressors, most notably BCL11A.[1] This releases the repression of the gamma-globin gene, leading to an increase in the production of fetal hemoglobin (HbF). Increased levels of HbF have the potential to ameliorate the symptoms of sickle cell disease (SCD) by interfering with the polymerization of sickle hemoglobin.
Q2: What is the known long-term safety profile of this compound from clinical trials?
A2: Based on the Phase 1b PIONEER clinical trial, this compound has been generally well-tolerated in adult patients with sickle cell disease.[2] The treatment duration in this trial was up to 12 weeks.[2] An open-label extension trial is planned to gather more data on long-term safety and the durability of the response.
Q3: Were there any serious adverse events reported in the clinical trials?
A3: To date, no drug-related serious adverse events (SAEs) have been reported in the PIONEER trial.[3] Additionally, no patients have discontinued the trial due to treatment-emergent adverse events.
Q4: What are the most common side effects observed with this compound?
A4: All treatment-related adverse events reported in the PIONEER trial have been mild (Grade 1) in severity.[4] The reported events include headache, lip numbness, diarrhea, tinnitus, fatigue, drowsiness, and nausea.[4][5]
Q5: Was there a clinical hold on the this compound trial? What were the concerns?
A5: Yes, the U.S. Food and Drug Administration (FDA) placed a temporary clinical hold on the PIONEER trial in 2023. This was due to concerns about a potential risk of certain types of blood cancer associated with therapies that target the PRC2 complex.[2][6]
Q6: Has the clinical hold been lifted?
A6: Yes, the FDA lifted the clinical hold in the same year. This decision was made after stricter inclusion criteria for trial participants were implemented.[2]
Long-Term Safety Data Summary
The following table summarizes the key safety findings for this compound from the Phase 1b PIONEER trial.
| Parameter | Finding | Source |
| Serious Adverse Events (SAEs) | No drug-related SAEs reported. | [3] |
| Discontinuations due to Adverse Events | None reported. | |
| Treatment-Related Adverse Events (TRAEs) | All reported TRAEs were Grade 1 (mild). | [4] |
| Specific Grade 1 TRAEs Reported | Headache, lip numbness, diarrhea, tinnitus, fatigue, drowsiness, nausea. | [4][5] |
| Clinical Hold | A temporary hold was placed in 2023 due to theoretical risks associated with the PRC2 inhibitor class and was subsequently lifted with revised protocol. | [2][6] |
Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound in upregulating fetal hemoglobin.
References
- 1. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 2. sicklecellanemianews.com [sicklecellanemianews.com]
- 3. Sickle Cell Drug Shows 8.6% HbF Increase in Phase 1b Trial Results | FULC Stock News [stocktitan.net]
- 4. fulcrumtx.com [fulcrumtx.com]
- 5. academic.oup.com [academic.oup.com]
- 6. sicklecellanemianews.com [sicklecellanemianews.com]
Technical Support Center: Assay Development for High-Throughput Screening of EED Inhibitors
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on high-throughput screening (HTS) assays for Embryonic Ectoderm Development (EED) inhibitors.
Troubleshooting Guides
This section addresses specific issues that may arise during HTS assay development for EED inhibitors. The information is presented in a question-and-answer format to help you quickly identify and resolve common problems.
Common HTS Assay Problems and Solutions
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low Signal or No Signal | - Incorrect reagent concentration: Sub-optimal concentrations of EED protein, peptide, or detection reagents.[1] - Reagent degradation: Improper storage or handling of temperature-sensitive reagents.[2][3] - Sub-optimal assay conditions: Incorrect buffer pH, salt concentration, or incubation times.[1][2] - Inactive protein: EED or its binding partner may be improperly folded or inactive. | - Titrate all reagents (EED, peptide, antibodies, beads) to determine their optimal concentrations. - Ensure all reagents are stored at the recommended temperatures and avoid repeated freeze-thaw cycles.[3] - Optimize the assay buffer composition and systematically test different incubation times and temperatures.[1] - Verify protein activity using a validated positive control. |
| High Background Signal | - Non-specific binding: Assay components are binding to each other or to the plate surface non-specifically.[1] - Contaminated reagents: Reagents may be contaminated with an analyte that generates a signal.[2] - Sub-optimal blocking: Insufficient blocking of the microplate wells. | - Add a non-ionic detergent (e.g., Tween-20, Triton X-100) to the assay buffer to reduce non-specific interactions.[1] - Increase the concentration of the blocking agent (e.g., BSA). - Filter all buffers and reagent solutions to remove particulates. - Test different types of microplates. |
| Poor Z'-Factor (<0.5) | - High data variability: Inconsistent dispensing, temperature fluctuations, or edge effects.[4] - Low signal-to-background ratio: A small dynamic range between the positive and negative controls. | - Ensure accurate and consistent liquid handling with calibrated pipettes or automated dispensers.[1] - Optimize reagent concentrations and assay conditions to maximize the signal window.[5] - Use a sufficient number of control wells (positive and negative) to accurately assess assay performance.[6] |
| High Variability Between Replicates | - Inconsistent pipetting: Human error in manual or semi-automated liquid handling.[1] - Plate edge effects: Evaporation from wells on the outer edges of the plate. - Reagent instability: Degradation of reagents over the course of the experiment.[3] | - Automate liquid handling steps where possible. - Use a plate sealer to minimize evaporation and avoid using the outer wells for samples. - Prepare fresh reagents for each experiment and ensure they are well-mixed before use. |
| False Positives | - Compound interference: Compounds may be autofluorescent, colored, or may quench the assay signal.[7][8] - Compound aggregation: Some compounds form aggregates that can non-specifically inhibit the target.[9] - Non-specific inhibition: Compounds may inhibit the assay through a mechanism unrelated to direct binding to EED.[7] | - Perform counter-screens to identify compounds that interfere with the assay technology (e.g., screen in the absence of the target protein).[8][9] - Include a detergent in the assay buffer to disrupt compound aggregates.[9] - Confirm hits using an orthogonal assay with a different detection technology.[9] |
| False Negatives | - Assay insensitivity: The assay is not sensitive enough to detect weak inhibitors.[7] - Compound instability: The compound may degrade in the assay buffer. - Incorrect compound concentration: The screening concentration may be too low to elicit a response. | - Re-optimize the assay to improve its sensitivity. - Assess compound stability in the assay buffer over the time course of the experiment. - Screen at multiple compound concentrations if possible. |
Q: My AlphaLISA assay is showing a very low signal. What should I do?
A: A low signal in an AlphaLISA assay can be due to several factors. First, verify the concentrations of your biotinylated peptide, GST-tagged EED, and the anti-GST acceptor beads and streptavidin donor beads.[8] It's crucial to perform a cross-titration of these reagents to find the optimal concentrations. Also, ensure that your assay buffer does not contain any quenching agents like azide or transition metals.[2] Finally, check for steric hindrance; you may need to adjust the order of reagent addition to ensure proper binding.[2]
Q: I'm observing a high background in my TR-FRET assay. How can I reduce it?
A: High background in a TR-FRET assay can obscure your signal. This is often caused by non-specific binding of the donor and acceptor fluorophores. To mitigate this, you can try adding a non-ionic detergent like Tween-20 to your assay buffer. Optimizing the concentration of your labeled components is also critical; using too high a concentration can lead to increased background. Additionally, ensure your plate reader is set to the correct wavelengths and includes a time delay between excitation and detection to minimize background fluorescence.[10]
Q: My Z'-factor is consistently below 0.5. How can I improve it?
A: A Z'-factor below 0.5 indicates that your assay is not robust enough for HTS.[4] To improve it, you need to either increase the separation between your positive and negative controls (the signal window) or decrease the variability of your data. Focus on optimizing reagent concentrations to maximize the signal-to-background ratio. Also, scrutinize your liquid handling procedures for any inconsistencies.[1] Automating dispensing steps can significantly reduce variability.
Q: How do I identify and eliminate false positives from my primary screen?
A: False positives are a common issue in HTS.[7] A multi-step validation process is necessary to eliminate them. Start by re-testing the primary hits to confirm their activity. Then, perform dose-response curves to determine their potency (IC50). It's crucial to run counter-screens to identify compounds that interfere with your assay technology.[9] For example, you can run the assay without the EED protein to see if the compound still produces a signal. Finally, use an orthogonal assay with a different readout to confirm that the compound's activity is target-specific.[9]
Frequently Asked Questions (FAQs)
Q1: What are the most common HTS assay formats for screening EED inhibitors?
A1: The most common HTS assay formats for EED inhibitors are proximity-based assays like AlphaLISA and TR-FRET, as well as Fluorescence Polarization (FP).[11][12] These assays are well-suited for detecting the disruption of the protein-protein interaction between EED and EZH2 or the binding of H3K27me3 to EED.[11][13]
| Assay Format | Principle | Advantages | Disadvantages |
| AlphaLISA | A bead-based, homogeneous assay where binding of two molecules brings donor and acceptor beads into close proximity, generating a chemiluminescent signal.[8] | High sensitivity, wide dynamic range, resistant to some forms of compound interference. | Can be sensitive to light and certain buffer components.[2] |
| TR-FRET | Measures the transfer of energy between a donor and an acceptor fluorophore when they are in close proximity.[10] | Homogeneous, no-wash format, reduced background fluorescence due to time-resolved detection.[10] | Potential for compound interference through autofluorescence or quenching. |
| Fluorescence Polarization (FP) | Measures the change in the polarization of fluorescent light when a small fluorescently labeled molecule binds to a larger molecule. | Homogeneous, simple, and cost-effective. | Lower sensitivity for large protein targets, susceptible to compound interference. |
Q2: How do I choose the right starting concentrations for my assay components?
A2: For protein-protein interaction assays, a good starting point is to use protein concentrations around the known dissociation constant (Kd) of the interaction. If the Kd is unknown, you can start with low nanomolar concentrations and perform a matrix titration to find the optimal concentrations that give a robust signal window.
Q3: What is the importance of DMSO tolerance in an HTS assay?
A3: Most compound libraries are stored in dimethyl sulfoxide (DMSO). Therefore, your assay must be able to tolerate the final concentration of DMSO that will be present during screening, typically between 0.1% and 1%.[6] It's essential to test the effect of a range of DMSO concentrations on your assay performance during development to ensure that the final screening concentration does not adversely affect the results.[3]
Q4: What are the key parameters for validating an HTS assay?
A4: The key parameters for HTS assay validation include the Z'-factor, signal-to-background ratio (S/B), and coefficient of variation (%CV). A Z'-factor of ≥ 0.5 is generally considered acceptable for HTS.[4] The S/B ratio should be sufficiently large to distinguish hits from noise, and the %CV should be low, indicating good reproducibility.
Q5: How can I confirm that a hit compound is a true EED inhibitor?
A5: Confirming a hit requires a cascade of secondary and orthogonal assays. After confirming the IC50 in the primary assay, you should test the compound in an orthogonal assay that uses a different detection method.[9] For example, if your primary screen was an AlphaLISA assay, you could use a TR-FRET or FP assay for confirmation. Subsequently, you can use biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding to EED. Finally, cellular assays are needed to demonstrate that the compound inhibits H3K27 methylation in cells.
Experimental Protocols
AlphaLISA EED-H3K27me3 Binding Assay Protocol
This protocol is designed to measure the binding of a biotinylated H3K27me3 peptide to GST-tagged EED.
Materials:
-
GST-tagged EED protein
-
Biotinylated H3K27me3 peptide
-
AlphaLISA anti-GST Acceptor beads
-
AlphaScreen Streptavidin Donor beads
-
AlphaLISA Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA)
-
384-well white opaque microplates
Procedure:
-
Compound Plating: Add 50 nL of test compounds diluted in DMSO to the appropriate wells of a 384-well plate. For control wells, add 50 nL of DMSO.
-
Reagent Preparation:
-
Prepare a solution of GST-EED and biotin-H3K27me3 peptide in AlphaLISA Assay Buffer at 2x the final desired concentration.
-
-
Reagent Addition: Add 5 µL of the GST-EED/biotin-H3K27me3 peptide solution to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Bead Preparation:
-
Prepare a suspension of AlphaLISA anti-GST Acceptor beads and AlphaScreen Streptavidin Donor beads in AlphaLISA Assay Buffer at 2x the final desired concentration.
-
-
Bead Addition: Add 5 µL of the bead suspension to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes in the dark.
-
Signal Detection: Read the plate on an AlphaScreen-capable plate reader.
TR-FRET EED-EZH2 Interaction Assay Protocol
This protocol is designed to measure the interaction between His-tagged EED and a fluorescently labeled EZH2 peptide.
Materials:
-
His-tagged EED protein
-
Fluorescently labeled EZH2 peptide (e.g., labeled with FITC)
-
Anti-His antibody conjugated to a FRET donor (e.g., Terbium cryptate)
-
Anti-FITC antibody conjugated to a FRET acceptor (e.g., d2)
-
TR-FRET Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.05% Tween-20)
-
384-well black, low-volume microplates
Procedure:
-
Compound Plating: Add 50 nL of test compounds diluted in DMSO to the appropriate wells of a 384-well plate. For control wells, add 50 nL of DMSO.
-
Reagent Preparation:
-
Prepare a solution of His-EED and FITC-EZH2 peptide in TR-FRET Assay Buffer at 2x the final desired concentration.
-
-
Reagent Addition: Add 5 µL of the His-EED/FITC-EZH2 peptide solution to each well.
-
Incubation: Incubate the plate at room temperature for 20 minutes.
-
Antibody Preparation:
-
Prepare a solution of the anti-His-Tb donor antibody and the anti-FITC-d2 acceptor antibody in TR-FRET Assay Buffer at 2x the final desired concentration.
-
-
Antibody Addition: Add 5 µL of the antibody solution to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Signal Detection: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
Visualizations
Caption: PRC2 signaling pathway and the role of EED.
Caption: A typical HTS workflow for EED inhibitors.
Caption: The logical process of hit validation.
References
- 1. protocolsandsolutions.com [protocolsandsolutions.com]
- 2. Alpha Troubleshooting Tables | Revvity [revvity.com]
- 3. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. eu-openscreen.eu [eu-openscreen.eu]
- 7. dispendix.com [dispendix.com]
- 8. Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are EED inhibitors and how do they work? [synapse.patsnap.com]
Validation & Comparative
A Comparative Analysis of Pociredir and Gene Therapy for Sickle Cell Disease
For Immediate Release
A deep dive into two promising therapeutic strategies for Sickle Cell Disease, this guide offers a comprehensive comparison of the oral small-molecule inhibitor, Pociredir, and the rapidly advancing field of gene therapy. This document provides researchers, scientists, and drug development professionals with a detailed analysis of their mechanisms of action, clinical efficacy, and the experimental methodologies underpinning their development.
Sickle Cell Disease (SCD) is a debilitating genetic blood disorder characterized by a mutation in the β-globin gene, leading to the production of abnormal hemoglobin (HbS). This results in red blood cells becoming rigid and sickle-shaped, causing a cascade of complications including vaso-occlusive crises (VOCs), chronic pain, organ damage, and reduced life expectancy.[1][2] For decades, treatment options were limited to managing symptoms. However, recent advancements have brought forth novel therapeutic approaches with the potential to be disease-modifying or even curative.
This guide provides a comparative overview of two such innovative treatments: this compound, an oral fetal hemoglobin (HbF) inducer, and gene therapy, which aims to correct the underlying genetic defect.
Mechanism of Action: A Tale of Two Strategies
This compound: Reactivating a Protective Hemoglobin
This compound is an orally administered small-molecule inhibitor of Embryonic Ectoderm Development (EED).[1][3] EED is a core component of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in gene silencing.[3] In the context of SCD, PRC2, through the action of BCL11A, represses the expression of the gamma-globin gene (HBG) in adults, thereby switching off the production of fetal hemoglobin (HbF).[1][4][5]
By inhibiting EED, this compound effectively downregulates key fetal globin repressors, including BCL11A.[1] This "reawakens" the production of HbF, which is highly effective at preventing the polymerization of HbS, the primary driver of red blood cell sickling.[4][6] Increased levels of HbF within red blood cells can ameliorate the clinical manifestations of SCD.[6][7]
Gene Therapy: Correcting the Genetic Blueprint
Gene therapy for SCD offers a potentially curative approach by directly addressing the genetic root of the disease.[7][8] The primary strategies currently in clinical development are ex vivo and involve modifying the patient's own hematopoietic stem cells (HSCs).[7][9] These modified cells are then re-infused into the patient after a conditioning regimen, typically myeloablative busulfan, to allow for engraftment.[7]
Two main ex vivo approaches are being investigated:
-
Gene Addition: This method utilizes a lentiviral vector to introduce a functional copy of the β-globin gene (such as the anti-sickling variant βA-T87Q) into the patient's HSCs.[7][8][10] These modified HSCs and their progeny can then produce healthy adult hemoglobin (HbA) or an anti-sickling form of hemoglobin, which dilutes the concentration of HbS and prevents sickling.[7][11]
-
Gene Editing: This approach uses technologies like CRISPR-Cas9 or zinc finger nucleases to make precise modifications to the genome of the patient's HSCs.[7][8] A common target is the erythroid-specific enhancer region of the BCL11A gene.[7][11] Disrupting this enhancer leads to the downregulation of BCL11A and, consequently, the reactivation of HbF production, similar to the pharmacological effect of this compound.[7]
More recently, in vivo gene therapy approaches are being explored, which would involve a single injection of a vector to directly correct the sickle mutation in HSCs within the body, potentially eliminating the need for ex vivo cell manipulation and myeloablative conditioning.[12][13]
Comparative Efficacy: A Look at the Clinical Data
Direct head-to-head clinical trials comparing this compound and gene therapy have not been conducted. Therefore, this comparison is based on data from their respective clinical trials.
| Efficacy Endpoint | This compound (Phase 1b PIONEER Trial - 12mg cohort) | Gene Therapy (Various Early-Phase Trials) |
| Fetal Hemoglobin (HbF) Increase | Mean absolute increase of 8.6% from baseline at 12 weeks.[14] 44% of patients achieved HbF levels >20%.[15][16] | In one trial, a patient's HbF level was 43.2% at 15 months post-treatment.[7] |
| Total Hemoglobin (Hb) Levels | Mean increase of 0.9 g/dL.[14][16] | In one patient, total Hb increased from 7.2 g/dL at baseline to 12.0 g/dL at 15 months.[7] |
| Sickle Hemoglobin (HbS) Levels | Data on direct HbS reduction is not prominently reported. | In one patient, HbS level was 52.3% at 15 months post-treatment.[7] Lentiviral gene addition of βA-T87Q has demonstrated a reciprocal decrease in HbS per cell.[7] |
| Vaso-Occlusive Crises (VOCs) | 50% of patients reported no VOCs during the 12-week treatment period.[14] | In one trial, a patient with a history of 7 VOCs per year was reported to be free of VOCs at 15 months post-treatment.[7] Another study reported complete elimination of severe pain crises for at least three years in some patients.[17] |
| Hemolysis Markers | 37% decrease in indirect bilirubin and a 28% decrease in lactate dehydrogenase.[14] | Data not consistently reported in the provided search results. |
| F-Cells (RBCs containing HbF) | Increased from a mean of 34% at baseline to 67% at 12 weeks.[14] | Data not consistently reported in the provided search results. |
| Administration | Oral, once-daily.[18] | Single administration following myeloablative conditioning and HSC infusion.[7][19] |
| Safety Profile | Generally well-tolerated with no treatment-related serious adverse events reported in the 12mg cohort.[14] Treatment-related adverse events were Grade 1.[14] A clinical hold was previously placed due to potential risks associated with PRC2-targeting medicines but has since been lifted.[15] | Risks include those associated with myeloablative conditioning, such as infertility and secondary malignancies.[20] With gene addition therapies, there is a theoretical risk of insertional oncogenesis.[8] |
Visualizing the Pathways and Processes
This compound's Mechanism of Action
Caption: this compound inhibits EED, leading to reduced BCL11A and increased HbF production.
Ex Vivo Gene Therapy Workflow
Caption: The general workflow for ex vivo gene therapy in SCD.
Experimental Protocols
Detailed, step-by-step protocols for clinical-grade manufacturing and analysis are proprietary. However, the principles behind the key experiments are outlined below.
Quantification of Fetal Hemoglobin (HbF)
-
Method: High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying different hemoglobin variants.
-
Principle: A blood sample is lysed to release hemoglobin. The hemolysate is injected into an HPLC system. Different hemoglobin types (HbF, HbA, HbS, HbA2) have different charges and are separated as they pass through a chromatography column. The amount of each hemoglobin variant is detected and quantified as a percentage of the total hemoglobin.
-
Experimental Workflow:
-
Collect peripheral blood from the patient.
-
Prepare a hemolysate by lysing the red blood cells.
-
Inject the hemolysate into an HPLC instrument equipped with a cation-exchange column.
-
Run a gradient of increasing ionic strength buffer to elute the different hemoglobin variants at different times.
-
Detect the eluting hemoglobin variants using a spectrophotometer (typically at 415 nm).
-
Calculate the area under the curve for each peak to determine the percentage of each hemoglobin type, including HbF.
-
Ex Vivo Gene Modification of Hematopoietic Stem Cells (HSCs)
-
Method: Lentiviral transduction (for gene addition) or electroporation with CRISPR-Cas9 ribonucleoproteins (for gene editing).
-
Principle: HSCs are isolated from the patient and cultured in vitro. For gene addition, a lentiviral vector carrying the therapeutic gene is introduced to the cells. The vector integrates the therapeutic gene into the HSC genome. For gene editing, the CRISPR-Cas9 machinery is delivered into the cells, typically via electroporation, to create a specific DNA break and disrupt the target gene (e.g., BCL11A enhancer).
-
Experimental Workflow (Illustrative):
-
HSC Isolation: Isolate CD34+ HSCs from the apheresis product using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Cell Culture and Stimulation: Culture the isolated CD34+ cells in a serum-free medium supplemented with cytokines (e.g., SCF, TPO, Flt3-L) to stimulate cell viability and proliferation.
-
Gene Transfer/Editing:
-
Lentiviral Transduction: Add the lentiviral vector at a specific multiplicity of infection (MOI) to the cell culture. Incubate for a defined period to allow for viral entry and integration.
-
CRISPR-Cas9 Editing: Mix the HSCs with the pre-assembled Cas9 protein and guide RNA. Use an electroporator to create transient pores in the cell membrane, allowing the CRISPR-Cas9 complex to enter the cells.
-
-
Wash and Culture: After the gene transfer/editing step, wash the cells to remove the vector or editing reagents and continue to culture them for a period to allow for recovery and expansion.
-
Quality Control: Perform assays to determine the efficiency of gene modification (e.g., vector copy number by qPCR for lentivirus, or indel frequency by next-generation sequencing for CRISPR), cell viability, and potency (e.g., differentiation into erythroid precursors and measurement of HbF or therapeutic globin expression).
-
Cryopreservation: Freeze the gene-modified cell product under controlled conditions until it is ready for infusion into the patient.
-
Conclusion
This compound and gene therapy represent two distinct but promising therapeutic avenues for individuals with Sickle Cell Disease. This compound offers the convenience of an oral, once-daily medication that aims to ameliorate the disease by inducing the production of protective fetal hemoglobin.[18] Its clinical data to date show encouraging increases in HbF and improvements in markers of hemolysis with a favorable safety profile.[14]
Gene therapy, on the other hand, presents the potential for a one-time, curative treatment by correcting the underlying genetic defect, either through the addition of a healthy globin gene or by editing the genome to permanently switch on HbF production.[7][21] While the early clinical results for gene therapy have been transformative for some patients, the process is complex, involving myeloablative conditioning with its associated risks and high costs.[7][20][21]
The choice between these therapies in the future will likely depend on a variety of factors, including disease severity, patient age and comorbidities, long-term efficacy and safety data, accessibility, and cost. For researchers and drug developers, both approaches offer fertile ground for further investigation and refinement. The development of in vivo gene therapies could simplify the treatment paradigm and broaden access, while the long-term effects of sustained HbF induction through small molecules like this compound will continue to be a key area of study. Ultimately, the availability of multiple, mechanistically diverse treatment options will be a significant step forward in the management of Sickle Cell Disease.
References
- 1. Fulcrum's this compound SCD Trial Advances with Key Data Readouts Expected in 2025 [trial.medpath.com]
- 2. fulcrumtx.com [fulcrumtx.com]
- 3. sicklecellanemianews.com [sicklecellanemianews.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Gene therapy for sickle cell disease: moving from the bench to the bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gene Therapy in Sickle Cell Disease [changeforscd.com]
- 9. Editing outside the body: Ex vivo gene-modification for β-hemoglobinopathy cellular therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. researchgate.net [researchgate.net]
- 12. New approaches in gene therapy for sickle cell disease, moving in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Towards accessible gene therapy: in vivo base editing to cure Sickle Cell Disease | Fred Hutchinson Cancer Center [fredhutch.org]
- 14. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 15. sicklecellanemianews.com [sicklecellanemianews.com]
- 16. This compound – TIF [thalassaemia.org.cy]
- 17. sciencedaily.com [sciencedaily.com]
- 18. Sickle Cell Drug Shows 8.6% HbF Increase in Phase 1b Trial Results | FULC Stock News [stocktitan.net]
- 19. Sickle Cell Anemia and Gene Therapy: How It Works [healthline.com]
- 20. Validate User [ashpublications.org]
- 21. Researchers discover a possible cure for sickle cell anemia - The Brighter Side of News [thebrighterside.news]
Head-to-head comparison of Pociredir and APG-5918
A Comprehensive Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of epigenetic modulators, inhibitors of the Polycomb Repressive Complex 2 (PRC2) have emerged as a promising therapeutic strategy for a range of diseases. Within this class, two small molecules, Pociredir (FTX-6058) and APG-5918, have garnered significant attention. Both compounds target the Embryonic Ectoderm Development (EED) subunit of the PRC2 complex, yet they are being developed for distinct therapeutic indications. This guide provides a detailed, data-driven head-to-head comparison of this compound and APG-5918, focusing on their mechanism of action, preclinical and clinical data, and experimental protocols to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Shared Target
Both this compound and APG-5918 are allosteric inhibitors of EED, a core component of the PRC2 complex.[1] The PRC2 complex, which also includes the catalytic subunit EZH2 and the structural component SUZ12, is a key regulator of gene expression through the methylation of histone H3 at lysine 27 (H3K27me3), a mark associated with gene silencing.
By binding to EED, both this compound and APG-5918 disrupt the interaction between EED and EZH2, thereby inhibiting the methyltransferase activity of the PRC2 complex.[1] This leads to a decrease in H3K27me3 levels and the subsequent reactivation of silenced genes. While the molecular target is the same, the downstream therapeutic consequences differ based on the disease context.
In the case of this compound for Sickle Cell Disease (SCD), EED inhibition leads to the downregulation of key fetal globin repressors, most notably BCL11A.[2][3] This, in turn, reactivates the production of fetal hemoglobin (HbF), a protein that can compensate for the defective adult hemoglobin in SCD patients and ameliorate disease symptoms.[2]
For APG-5918 in oncology, the inhibition of PRC2's methyltransferase activity can alter gene expression patterns that are critical for cancer cell proliferation and survival.[1] This can lead to anti-tumor effects in malignancies where PRC2 is overexpressed or mutated.[1]
Signaling Pathway of EED Inhibition
Caption: Mechanism of action for EED inhibitors this compound and APG-5918.
Preclinical Data Comparison
A direct preclinical comparison is challenging due to the different disease models used. However, the available data provides insights into the potency and activity of each compound in its respective therapeutic area.
| Parameter | This compound (SCD Models) | APG-5918 (Oncology Models) |
| In Vitro Activity | Data on specific IC50 values in erythroid precursor cells is not detailed in the provided search results. Preclinical data has shown target engagement and gene expression reversibility.[2] | Biochemical Assay: High-affinity binding to EED protein with an IC50 of 1.2 nM.[4] Cell-Based Assays: Potent antiproliferative activity in various cancer cell lines, including EZH2 mutant Diffuse Large B-cell Lymphoma (DLBCL) with IC50 values in the nanomolar range.[4] In T-cell lymphoma cell lines, IC50 values ranged from 0.1 to 7.2 μM. |
| In Vivo Activity | Preclinical work in bone marrow failure models is ongoing.[1] | Xenograft Models: Showed potent and dose-dependent antitumor activity in a mouse xenograft model of EZH2 mutant KARPAS-422 DLBCL cells, leading to durable complete tumor regression.[4] In a HuT102 T-cell lymphoma xenograft model, oral administration led to significant, dose-dependent antitumor activity, with complete tumor regression at 30 mg/kg. In prostate cancer xenograft models, APG-5918 demonstrated significant tumor growth inhibition.[5][6] |
Clinical Data Comparison
This compound is more advanced in its clinical development for SCD, with data available from a Phase 1b trial. APG-5918 is currently in Phase 1 trials for various cancers.
| Parameter | This compound (SCD - PIONEER Phase 1b Trial) | APG-5918 (Oncology - Phase 1 Trials) |
| Phase of Development | Phase 1b[7] | Phase 1 |
| Patient Population | Adults with Sickle Cell Disease[7] | Patients with advanced solid tumors or hematologic malignancies |
| Key Efficacy Endpoints | Fetal Hemoglobin (HbF) Induction: - 12mg dose cohort: Mean absolute increase in HbF of 8.6% from baseline.[8] - 7 of 16 patients achieved HbF levels above 20%.[8] Total Hemoglobin: - 12mg dose cohort: Mean increase of 0.9 g/dL.[8] Hemolysis Markers: - 12mg dose cohort: 37% decrease in indirect bilirubin and 28% decrease in lactate dehydrogenase.[8] | The primary endpoints of the ongoing Phase 1 trials are safety, tolerability, and determining the recommended Phase 2 dose. Efficacy is a secondary endpoint.[5] |
| Safety and Tolerability | Generally well-tolerated. No treatment-related serious adverse events reported in the 12mg dose cohort. All treatment-related adverse events were Grade 1.[8] | The safety and tolerability profile is currently being evaluated in ongoing Phase 1 studies.[5] |
Experimental Protocols
This compound: PIONEER Phase 1b Clinical Trial (NCT05169580)
Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in participants with sickle cell disease.[7]
Study Design:
-
Type: Multicenter, international, open-label study.
-
Phases: Dose escalation and dose expansion cohorts.
-
Population: Adults (18-65 years) with a documented diagnosis of SCD.
-
Intervention: Oral administration of this compound once daily for 12 weeks, followed by a 4-week follow-up period.
-
Dosage Cohorts: Multiple dose cohorts are being evaluated, including 2mg, 6mg, 12mg, and 20mg.[9][10]
Key Assessments:
-
Safety: Monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.
-
Pharmacokinetics: Measurement of this compound concentrations in plasma.
-
Pharmacodynamics:
-
Change from baseline in fetal hemoglobin (HbF) levels.
-
Change from baseline in total hemoglobin and other hematological parameters.
-
Changes in markers of hemolysis.
-
Caption: Workflow for the PIONEER Phase 1b clinical trial of this compound.
APG-5918: Preclinical Evaluation
In Vitro Antiproliferative Assays:
Objective: To determine the half-maximal inhibitory concentration (IC50) of APG-5918 in various cancer cell lines.
General Protocol:
-
Cell Culture: Cancer cell lines (e.g., DLBCL, T-cell lymphoma, prostate cancer) are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of APG-5918.
-
Incubation: Cells are incubated for a defined period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a luminescent-based assay such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The IC50 value is calculated from the dose-response curve.
In Vivo Xenograft Studies:
Objective: To evaluate the anti-tumor efficacy of APG-5918 in a living organism.
General Protocol:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.
-
Tumor Implantation: Human cancer cells are implanted subcutaneously or orthotopically into the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into control (vehicle) and treatment groups and administered APG-5918 orally at various dose levels for a specified duration.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and tumors are excised and weighed.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Caption: General workflow for the preclinical evaluation of APG-5918.
Conclusion
This compound and APG-5918 are both promising EED inhibitors that have demonstrated significant potential in their respective fields. This compound has shown encouraging clinical proof-of-concept in increasing fetal hemoglobin in patients with Sickle Cell Disease, offering a potential oral, disease-modifying therapy. APG-5918 has displayed potent preclinical anti-tumor activity across a range of cancer models and is now in early-stage clinical development.
While a direct comparison of their performance is not feasible due to their different therapeutic targets and stages of development, this guide provides a comprehensive overview of the available data for each compound. For researchers and drug developers, the distinct clinical applications of these two molecules underscore the broad therapeutic potential of targeting the PRC2 complex. Future clinical data from the ongoing trials of both this compound and APG-5918 will be crucial in further defining their clinical utility and safety profiles.
References
- 1. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 2. Fulcrum Therapeutics Reports Promising Phase 1b Trial Results for this compound in Sickle Cell Disease and Financial Update for Q2 2025 [quiverquant.com]
- 3. Fulcrum Therapeutics to Present New Clinical Data from the PIONEER trial of this compound in Sickle Cell Disease at the 67th American Society of Hematology Annual Meeting [barchart.com]
- 4. researchgate.net [researchgate.net]
- 5. Phase 1 Trial: APG-5918 an EED Inhibitor for Prostate Cancer Therapy – PROSTATE WARRIORS – The latest news about prostate cancer [prostatewarriors.com]
- 6. Frontiers | In vitro Antiproliferative and Apoptosis Inducing Effect of Allium atroviolaceum Bulb Extract on Breast, Cervical, and Liver Cancer Cells [frontiersin.org]
- 7. This compound – TIF [thalassaemia.org.cy]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. fulcrumtx.com [fulcrumtx.com]
- 10. sicklecellanemianews.com [sicklecellanemianews.com]
Efficacy of Pociredir in Hydroxyurea-Intolerant Sickle Cell Disease: A Comparative Analysis
For researchers and drug development professionals navigating the therapeutic landscape of sickle cell disease (SCD), particularly for patients intolerant to hydroxyurea, a clear understanding of emerging therapies is crucial. This guide provides an objective comparison of Pociredir, an investigational agent, with other approved alternatives, supported by available experimental data.
Introduction to Therapies
Sickle cell disease is a genetic disorder characterized by the production of abnormal hemoglobin (HbS), leading to red blood cell sickling, hemolysis, and vaso-occlusive crises (VOCs). Hydroxyurea, the standard of care for many, is not tolerated by all patients, necessitating alternative treatments. This guide focuses on this compound and compares it with three other notable therapies: Crizanlizumab, L-glutamine, and Voxelotor.
This compound (FTX-6058) is an investigational, oral, small-molecule inhibitor of Embryonic Ectoderm Development (EED). By inhibiting the Polycomb Repressive Complex 2 (PRC2), this compound aims to downregulate the expression of BCL11A, a key repressor of fetal hemoglobin (HbF) production.[1] The subsequent increase in HbF is expected to interfere with HbS polymerization, thereby reducing sickling and its clinical manifestations.[1]
Crizanlizumab (Adakveo®) is a monoclonal antibody administered intravenously that targets P-selectin, a cell adhesion molecule. By blocking P-selectin, Crizanlizumab inhibits the interaction between endothelial cells, platelets, and sickled red blood cells, a key process in the formation of vaso-occlusive crises.
L-glutamine (Endari®) is an oral amino acid therapy. While its exact mechanism is not fully understood, it is believed to reduce oxidative stress in sickle red blood cells by increasing the levels of nicotinamide adenine dinucleotide (NAD) and its reduced form (NADH).
Voxelotor (Oxbryta®) is an oral therapy that directly inhibits HbS polymerization by binding to hemoglobin and increasing its affinity for oxygen. This stabilizes the oxygenated state of hemoglobin, preventing the sickling of red blood cells.
Comparative Efficacy Data
The following tables summarize the key efficacy data from the pivotal clinical trials of this compound and its comparators. It is important to note that these trials were not head-to-head comparisons and had different patient populations and primary endpoints.
Table 1: Key Efficacy Outcomes in Clinical Trials
| Drug | Pivotal Trial | Primary Efficacy Endpoint(s) | Key Results | Hydroxyurea Use in Trial |
| This compound | PIONEER (Phase 1b) | Safety and tolerability; secondary: HbF induction, hemolysis markers | Mean absolute HbF increase of 8.6% at 12 weeks (12 mg dose).[2] Encouraging trends in VOC reduction.[2] | Patients were intolerant or unresponsive to hydroxyurea. |
| Crizanlizumab | SUSTAIN (Phase 2) | Annual rate of sickle cell-related pain crises | 45.3% reduction in the median annual rate of VOCs with high-dose crizanlizumab vs. placebo (1.63 vs. 2.98).[3] | Approximately two-thirds of patients were on concomitant hydroxyurea.[4] |
| L-glutamine | Phase 3 (NCT01179217) | Number of sickle cell crises | Significant reduction in the median number of pain crises over 48 weeks (3.0 vs. 4.0 with placebo).[5] | Approximately two-thirds of patients were on concomitant hydroxyurea.[5] |
| Voxelotor | HOPE (Phase 3) | Percentage of participants with a hemoglobin response (>1.0 g/dL increase) | 51% of participants in the 1500-mg voxelotor group had a hemoglobin response vs. 7% in the placebo group.[6] | Approximately two-thirds of patients were on concomitant hydroxyurea.[6] |
Table 2: Detailed Efficacy Data
| Drug | Trial | Parameter | Result |
| This compound | PIONEER (12 mg dose) | Mean absolute HbF increase | +8.6% from baseline at 12 weeks[2] |
| Mean total hemoglobin increase | +0.9 g/dL from baseline at 12 weeks[2] | ||
| Vaso-Occlusive Crises (VOCs) | Encouraging trends in reduction compared to baseline[2] | ||
| Crizanlizumab | SUSTAIN (high dose) | Median annual rate of VOCs | 1.63 (vs. 2.98 with placebo)[3] |
| Median time to first crisis | 4.07 months (vs. 1.38 months with placebo) | ||
| Patients with no VOCs | 36% (vs. 17% with placebo)[7] | ||
| L-glutamine | Phase 3 | Median number of pain crises at 48 weeks | 3.0 (vs. 4.0 with placebo)[5] |
| Median number of hospitalizations at 48 weeks | 2.0 (vs. 3.0 with placebo)[5] | ||
| Voxelotor | HOPE (1500 mg) | Hemoglobin response (>1.0 g/dL increase) | 51% of patients (vs. 7% with placebo)[6] |
| Annualized incidence rate of VOCs | 2.77 (vs. 3.19 with placebo)[8] | ||
| Reduction in indirect bilirubin | Significant reduction from baseline vs. placebo[6] | ||
| Reduction in reticulocyte percentage | Significant reduction from baseline vs. placebo[6] |
Experimental Protocols
This compound: PIONEER Trial (NCT05169580)
-
Study Design: A Phase 1b, multicenter, open-label, dose-escalation study.[9]
-
Patient Population: Adults (18-65 years) with severe SCD (HbSS, HbS/β0-thalassemia) who were intolerant or unresponsive to hydroxyurea.[10]
-
Intervention: Oral this compound administered once daily for 12 weeks at various dose cohorts (e.g., 2 mg, 6 mg, 12 mg, 20 mg).[1]
-
Primary Endpoints: Safety and tolerability of this compound.[9]
-
Secondary Endpoints: Pharmacokinetics, change in HbF levels, and markers of hemolysis.[9]
-
Exploratory Endpoints: Incidence of VOCs.
Crizanlizumab: SUSTAIN Trial (NCT01895361)
-
Study Design: A Phase 2, multicenter, randomized, double-blind, placebo-controlled trial.[7]
-
Patient Population: Patients aged 16-65 years with any SCD genotype and a history of 2-10 VOCs in the previous year. Concomitant use of hydroxyurea was permitted if the dose was stable.[7]
-
Intervention: Intravenous crizanlizumab at a high dose (5.0 mg/kg) or low dose (2.5 mg/kg), or placebo, administered over 52 weeks.[4]
-
Primary Endpoint: Annual rate of sickle cell-related pain crises in the high-dose group versus placebo.
-
Secondary Endpoints: Annual rate of days hospitalized, time to first and second crises, and annual rate of uncomplicated crises.
L-glutamine: Phase 3 Trial (NCT01179217)
-
Study Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled trial.[11]
-
Patient Population: Patients aged 5 years and older with SCD (HbSS or HbS/β0-thalassemia) and a history of two or more pain crises in the previous year. Concomitant use of hydroxyurea was permitted if the dose was stable.[11]
-
Intervention: Oral L-glutamine (0.3 g/kg twice daily) or placebo for 48 weeks.[12]
-
Primary Endpoint: Number of sickle cell crises over 48 weeks.
-
Secondary Endpoints: Number of hospitalizations, cumulative hospital days, and time to first crisis.
Voxelotor: HOPE Trial (NCT03036813)
-
Study Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled trial.[13]
-
Patient Population: Patients aged 12-65 years with SCD and 1-10 VOCs in the previous year. Concomitant use of hydroxyurea was permitted if the dose was stable.[13]
-
Intervention: Oral voxelotor at a dose of 1500 mg or 900 mg once daily, or placebo, for up to 72 weeks.[14]
-
Primary Endpoint: Percentage of participants with a hemoglobin increase of more than 1.0 g/dL from baseline at week 24.[6]
-
Secondary Endpoints: Change in hemoglobin from baseline, markers of hemolysis, and the rate of VOCs.[8]
Visualizing Mechanisms and Workflows
Signaling Pathways
Caption: this compound's mechanism of action.
Caption: Crizanlizumab's mechanism of action.
Caption: L-glutamine's proposed mechanism.
Caption: Voxelotor's mechanism of action.
Experimental Workflows
Caption: Generalized clinical trial workflow.
Conclusion
This compound presents a novel oral therapeutic strategy for hydroxyurea-intolerant SCD patients by targeting the induction of fetal hemoglobin. Early data from the PIONEER trial are promising, demonstrating a significant increase in HbF levels and favorable trends in clinical markers.[2] In comparison, Crizanlizumab and L-glutamine have shown efficacy in reducing the frequency of vaso-occlusive crises, while Voxelotor has demonstrated a significant impact on increasing hemoglobin levels and reducing hemolysis.
The selection of an appropriate therapy for a hydroxyurea-intolerant SCD patient will depend on the specific clinical presentation and therapeutic goals. For patients with a high burden of VOCs, Crizanlizumab or L-glutamine may be considered. For those with significant anemia and hemolysis, Voxelotor is a potential option. The development of this compound is eagerly anticipated, as its mechanism of action offers a distinct approach to disease modification. Further data from ongoing and future clinical trials will be essential to fully elucidate the comparative efficacy and safety of these agents and to guide their optimal use in this patient population.
References
- 1. sicklecellanemianews.com [sicklecellanemianews.com]
- 2. Fulcrum Therapeutics Announces Results from the 12 mg Dose Cohort of the Phase 1b PIONEER Trial of this compound in Sickle Cell Disease » Fulcrum Therapeutics [ir.fulcrumtx.com]
- 3. Comparing the Safety and Efficacy of L-Glutamine, Voxelotor, and Crizanlizumab for Reducing the Frequency of Vaso-Occlusive Crisis in Sickle Cell Disease: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hcplive.com [hcplive.com]
- 5. A Phase 3 Trial of l-Glutamine in Sickle Cell Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fulcrum Therapeutics Posts $200.6M Cash, Runway into 2028 | FULC Stock News [stocktitan.net]
- 7. Crizanlizumab for the Prevention of Vaso-Occlusive Pain Crises in Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The tl;dr Pharmacy Journal Club: Voxelotor in Sickle Cell Disease (HOPE Trial) — tl;dr pharmacy [tldrpharmacy.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 11. phdres.caregate.net [phdres.caregate.net]
- 12. io.nihr.ac.uk [io.nihr.ac.uk]
- 13. m.youtube.com [m.youtube.com]
- 14. Voxelotor in adolescents and adults with sickle cell disease (HOPE): long-term follow-up results of an international, randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Meta-Analysis of PRC2 Inhibitors in Hematological Malignancies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapies for hematological malignancies is rapidly evolving, with epigenetic modifiers emerging as a promising class of therapeutics. Among these, inhibitors of the Polycomb Repressive Complex 2 (PRC2) have garnered significant attention due to their potential to reverse aberrant gene silencing that drives tumorigenesis. This guide provides a meta-analysis and comparison of key PRC2 inhibitors, focusing on their mechanisms of action, clinical efficacy, safety profiles, and the experimental protocols underpinning their evaluation.
Introduction to PRC2 and its Role in Hematological Disorders
The Polycomb Repressive Complex 2 (PRC2) is a key epigenetic regulator responsible for maintaining transcriptional repression through the trimethylation of histone H3 at lysine 27 (H3K27me3).[1] The catalytic subunit of PRC2, EZH2 (Enhancer of Zeste Homolog 2), and its homolog EZH1, are frequently dysregulated in various cancers, including a range of hematological malignancies.[2][3] Gain-of-function mutations or overexpression of EZH2 can lead to hypermethylation of H3K27, silencing tumor suppressor genes and promoting uncontrolled cell proliferation.[4][5] This has made PRC2 an attractive therapeutic target.
This guide will focus on a comparative analysis of three prominent PRC2 inhibitors:
-
Tazemetostat: A first-in-class, oral, selective inhibitor of EZH2.[4][6]
-
Valemetostat: A potent oral dual inhibitor of both EZH1 and EZH2.[2][7]
Mechanism of Action and Signaling Pathways
PRC2 inhibitors primarily function by competitively binding to the S-adenosylmethionine (SAM)-binding pocket of EZH2, thereby preventing the transfer of methyl groups to H3K27.[10] This leads to a global reduction in H3K27me3 levels, resulting in the derepression of PRC2 target genes. These re-activated genes are often involved in critical cellular processes such as cell cycle arrest, differentiation, and apoptosis.[4][11]
Valemetostat's dual inhibition of EZH1 and EZH2 is noteworthy. While EZH2 is the primary catalytic subunit, EZH1 can compensate for its loss.[2] Therefore, dual inhibition may offer a more profound and sustained suppression of PRC2 activity.[2] Preclinical studies have shown that valemetostat can modulate B-cell receptor signaling and c-Myc signaling pathways in diffuse large B-cell lymphoma (DLBCL).[12]
Below is a diagram illustrating the PRC2 signaling pathway and the points of intervention for these inhibitors.
Clinical Trial Data: A Comparative Analysis
The following tables summarize the key efficacy and safety data from clinical trials of tazemetostat, valemetostat, and CPI-1205 in hematological malignancies.
Table 1: Efficacy of PRC2 Inhibitors in Hematological Malignancies
| Inhibitor | Clinical Trial | Indication | N | ORR (%) | CR (%) | DoR (months) | PFS (months) |
| Tazemetostat | NCT01897571 (Phase 2)[6] | Relapsed/Refractory Follicular Lymphoma (EZH2-mutant) | 45 | 69 | 13 | 10.9 | 13.8 |
| Relapsed/Refractory Follicular Lymphoma (EZH2-wild type) | 54 | 35 | 4 | 13.0 | 11.1 | ||
| Valemetostat | NCT04102150 (Phase 2)[13][14] | Relapsed/Refractory Adult T-Cell Leukemia/Lymphoma | 25 | 48 | 20 | Not Reached | - |
| CPI-1205 | Phase 1[8] | Relapsed/Refractory B-cell Lymphomas | 28 | - | 3.6 (1 patient) | - | - |
ORR: Objective Response Rate; CR: Complete Response; DoR: Duration of Response; PFS: Progression-Free Survival. -: Data not reported.
Table 2: Safety Profile of PRC2 Inhibitors (Most Common Treatment-Emergent Adverse Events)
| Adverse Event | Tazemetostat (Grade ≥3, %)[6] | Valemetostat (Grade ≥3, %)[14] | CPI-1205 (Grade ≥2)[8] |
| Hematological | |||
| Thrombocytopenia | 3 | 80 | Reported |
| Neutropenia | 3 | 48 | Reported |
| Anemia | 2 | 48 | Reported |
| Non-Hematological | |||
| Nausea | <5 | - | Reported |
| Asthenia/Fatigue | <5 | - | Reported |
| Diarrhea | <5 | - | Reported |
| Alopecia | - | 40 | - |
| Dysgeusia | - | 36 | - |
Note: Direct comparison of safety profiles is challenging due to differences in trial design, patient populations, and reporting standards. The data for CPI-1205 is from a Phase 1 study and reports Grade ≥2 adverse events.[8] A meta-analysis of 22 studies reported pooled rates of Grade ≥3 treatment-related adverse events as 34% for tazemetostat and 56% for valemetostat.[14]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are summaries of key experimental protocols employed in the evaluation of these PRC2 inhibitors.
EZH2 Mutation Analysis
In the tazemetostat clinical trials for follicular lymphoma, the EZH2 mutation status was a key stratification factor.[6]
-
Method: The cobas® EZH2 Mutation Test, a real-time polymerase chain reaction (PCR)-based assay, was used for the detection of gain-of-function mutations in the EZH2 gene.[15][16]
-
Procedure:
-
DNA is manually extracted from formalin-fixed paraffin-embedded (FFPE) tumor tissue.
-
The extracted DNA undergoes PCR amplification using primers and fluorescently labeled probes specific for wild-type and mutant EZH2 alleles.
-
The presence of a mutation is detected by the amplification of the mutant-specific sequence.[16]
-
-
Validation: The assay was validated against next-generation sequencing (NGS) as a reference method, showing >98% agreement.[15]
Assessment of Clinical Response
Standardized criteria are used to objectively assess the response to treatment in clinical trials.
-
Follicular Lymphoma (Tazemetostat and CPI-1205 trials): The 2014 Lugano Classification for Response Assessment in Lymphoma is typically used.[6][12] This involves:
-
Imaging: Positron Emission Tomography-Computed Tomography (PET-CT) is the standard for FDG-avid lymphomas.[17]
-
Response Categories:
-
Complete Response (CR): Disappearance of all evidence of disease.
-
Partial Response (PR): At least a 50% decrease in the sum of the products of the diameters of up to six target lesions.
-
Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.
-
Progressive Disease (PD): At least a 20% increase in the sum of the diameters of target lesions or the appearance of new lesions.[17]
-
-
-
Adult T-Cell Leukemia/Lymphoma (Valemetostat trial): The response criteria were based on the modified 2009 ATLL response criteria.[15][18] This includes assessment of:
-
Nodal and extranodal lesions via CT scans.
-
Skin lesions visually and through calculation using the modified severity-weighted assessment tool.
-
Peripheral blood involvement based on white blood cell, lymphocyte, and abnormal lymphocyte counts.[18]
-
Visualizing Experimental and Logical Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate a typical clinical trial workflow for a PRC2 inhibitor and the logical relationship of PRC2's function in hematopoiesis.
Conclusion and Future Directions
PRC2 inhibitors represent a significant advancement in the treatment of certain hematological malignancies. Tazemetostat has demonstrated meaningful clinical activity in relapsed/refractory follicular lymphoma, with a notable difference in response rates between EZH2-mutant and wild-type populations.[6] Valemetostat shows promise in the treatment of the aggressive disease, adult T-cell leukemia/lymphoma, highlighting the potential of dual EZH1/EZH2 inhibition.[14] CPI-1205 has shown early signs of activity and a favorable safety profile in B-cell lymphomas.[8]
Future research will likely focus on several key areas:
-
Combination Therapies: Combining PRC2 inhibitors with other agents, such as chemotherapy, immunotherapy, or other targeted therapies, may enhance efficacy and overcome resistance.
-
Biomarker Development: Identifying predictive biomarkers beyond EZH2 mutations will be crucial for patient selection and personalizing treatment.
-
Understanding Resistance Mechanisms: Investigating the mechanisms of primary and acquired resistance to PRC2 inhibitors will inform the development of next-generation agents and combination strategies.
-
Expansion to Other Hematological Malignancies: The therapeutic potential of PRC2 inhibitors is being explored in a broader range of blood cancers.
This comparative guide provides a snapshot of the current landscape of PRC2 inhibition in hematological disorders. As more data from ongoing and future clinical trials become available, our understanding of the full potential of this therapeutic class will continue to grow, offering new hope for patients with these challenging diseases.
References
- 1. swog.org [swog.org]
- 2. Polycomb complexes in normal and malignant hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Navigating The Lung Cancer Clinical Trial Enrollment Process [happylungsproject.org]
- 5. Tazemetostat for the treatment of multiple types of hematological malignancies and solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. researchgate.net [researchgate.net]
- 9. Constellation Pharmaceuticals Initiates Clinical Development Of CPI-1205, A Novel Inhibitor Of EZH2, In Patients With Lymphoma - BioSpace [biospace.com]
- 10. blog.onestudyteam.com [blog.onestudyteam.com]
- 11. Polycomb Repressive Complex 2 (PRC2) Restricts Hematopoietic Stem Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Study Evaluating CPI-1205 in Patients With B-Cell Lymphomas | MedPath [trial.medpath.com]
- 13. Polycomb Repressive Complex 2 (PRC2) Restricts Hematopoietic Stem Cell Activity | PLOS Biology [journals.plos.org]
- 14. Safety profile of EZH2 inhibitors for cancer: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Performance of the cobas EZH2 mutation test on clinical samples from non-Hodgkin lymphoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Performance of the cobas EZH2 mutation test on clinical samples from non-Hodgkin lymphoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recommendations for Initial Evaluation, Staging, and Response Assessment of Hodgkin and Non-Hodgkin Lymphoma: The Lugano Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Screening Intervention to Identify Eligible Patients and Improve Accrual to Phase II-IV Oncology Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Pociredir in Sickle Cell Disease: An Analysis of Patient-Relevant Endpoints from Clinical Trials
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the available clinical data on pociredir, an investigational oral therapy for sickle cell disease (SCD). The focus is on patient-reported outcomes and key clinical markers from the PIONEER trial, in the absence of direct placebo-controlled studies.
Currently, published data on this compound primarily stems from the Phase 1b PIONEER trial (NCT05169580), an open-label study designed to assess the safety, tolerability, and pharmacological properties of the drug in adults with SCD.[1][2] While this trial does not include a placebo arm, it offers valuable insights into the potential clinical benefits of this compound, including a trend toward a reduction in vaso-occlusive crises (VOCs), a critical patient-reported outcome.[1][3]
Summary of Key Clinical and Biomarker Data
The following tables summarize the key findings from the 12 mg dose cohort of the PIONEER trial.
Table 1: Patient Demographics and Baseline Characteristics (PIONEER Trial - 12 mg Cohort)
| Characteristic | Value |
| Number of Patients | 16 |
| Age Range | 18-65 years |
| SCD Genotypes Included | S/S, S/β0, S/β+, and S/C |
| Key Inclusion Criteria | History of ≥4 to 10 VOCs in the past 12 months, or ≥2 to 5 in the past 6 months |
Source:[2]
Table 2: Key Efficacy Endpoints (PIONEER Trial - 12 mg Cohort, 12 Weeks of Treatment)
| Endpoint | Baseline (Mean) | Week 12 (Mean) | Absolute Change (Mean) |
| Fetal Hemoglobin (HbF) | 7.6% | 16.2% | +8.6% |
| Total Hemoglobin | 7.8 g/dL | 8.7 g/dL | +0.9 g/dL |
| F-cells | 34% | 67% | +33% |
| Indirect Bilirubin | Not Reported | Not Reported | -37% |
| Lactate Dehydrogenase (LDH) | Not Reported | Not Reported | -28% |
Table 3: Patient-Reported Vaso-Occlusive Crises (VOCs) (PIONEER Trial - 12 mg Cohort, 12 Weeks of Treatment)
| Outcome | Result |
| Patients with no VOCs | 50% (8 out of 16) |
Experimental Protocols
PIONEER Trial (NCT05169580) Methodology
The PIONEER trial is a Phase 1b multicenter, international, open-label study.[2]
-
Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in adults with SCD.[2]
-
Study Population: Adults aged 18 to 65 with a documented diagnosis of SCD (S/S, S/β0, S/β+, and S/C genotypes) and a history of frequent VOCs.[2]
-
Treatment: Participants received this compound orally once daily. The trial has evaluated multiple dose cohorts, including 2 mg, 6 mg, and 12 mg, with a 20 mg cohort ongoing.[1][5][6]
-
Duration: The treatment period is up to 12 weeks, followed by a one-month follow-up period.[1]
-
Primary Endpoints:
-
Secondary Endpoints:
-
Exploratory Endpoints: Incidence of vaso-occlusive crises.[5]
Mechanism of Action and Experimental Workflow
This compound's Signaling Pathway
This compound is an oral small-molecule inhibitor of Embryonic Ectoderm Development (EED).[7] By inhibiting EED, a core component of the Polycomb Repressive Complex 2 (PRC2), this compound leads to the downregulation of BCL11A, a key repressor of fetal globin.[1][5] This action is intended to reactivate the production of fetal hemoglobin (HbF), which can ameliorate the symptoms of SCD by interfering with the polymerization of sickle hemoglobin.[1][8]
References
- 1. sicklecellanemianews.com [sicklecellanemianews.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 4. Fulcrum Therapeutics Reports Positive Results from Phase 1b PIONEER Trial of this compound for Sickle Cell Disease [quiverquant.com]
- 5. m.youtube.com [m.youtube.com]
- 6. This compound – TIF [thalassaemia.org.cy]
- 7. Fulcrum's this compound SCD Trial Advances with Key Data Readouts Expected in 2025 [trial.medpath.com]
- 8. Coming Soon [pioneerscdstudy.com]
Safety Operating Guide
Proper Disposal of Pociredir: A Guide for Laboratory Professionals
Cambridge, MA – As the investigational drug Pociredir (formerly FTX-6058) advances through clinical trials for the treatment of sickle cell disease, it is imperative for researchers, scientists, and drug development professionals to adhere to proper disposal procedures to ensure laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe and compliant disposal of this compound.
This compound, a small molecule inhibitor of Embryonic Ectoderm Development (EED), is not classified as a hazardous substance according to its Safety Data Sheet (SDS).[1] However, as an investigational compound, all unused, expired, or contaminated this compound, as well as any materials used in its handling, must be disposed of following established protocols for investigational medicinal products.
Key Disposal Information for this compound
For quick reference, the following table summarizes the essential information regarding the disposal of this compound.
| Characteristic | Information | Source |
| Chemical Name | This compound (FTX-6058) | [1] |
| Molecular Formula | C22H18FN5O2 | [1] |
| Hazard Classification | Not a hazardous substance or mixture | [1] |
| Primary Disposal Method | Incineration | [2] |
| Personal Protective Equipment | Standard laboratory PPE (gloves, lab coat, safety glasses) | [1] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the proper disposal of this compound in a laboratory or clinical trial setting. This procedure is designed to comply with general guidelines for the disposal of non-hazardous investigational drugs.[2]
1. Segregation and Collection:
-
At the point of generation, separate all this compound waste from regular trash and other chemical waste streams.
-
This includes unused or partially used vials, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any lab materials that have come into direct contact with the compound (e.g., weighing papers, pipette tips, contaminated glassware).
-
Collect all solid and liquid this compound waste in a designated, clearly labeled, leak-proof container. The container should be marked as "Incineration Only" and include the name of the compound.
2. Consultation with Environmental Health and Safety (EHS):
-
Before initiating disposal, contact your institution's Environmental Health and Safety (EHS) department.
-
Inform them of your intent to dispose of a non-hazardous investigational drug.
-
Provide the EHS department with a copy of the this compound Safety Data Sheet.
-
Follow any institution-specific procedures or requirements for waste pickup and disposal.
3. Packaging for Disposal:
-
Ensure the waste container is securely sealed to prevent any leakage or dust formation.
-
If required by your EHS department, place the primary container into a secondary containment bin.
-
Complete all necessary waste disposal forms or tags as required by your institution and the designated waste management vendor.
4. Off-site Disposal:
-
The packaged this compound waste will be collected by your institution's EHS or a licensed hazardous waste contractor.
-
The standard and recommended method for the final disposal of non-hazardous pharmaceutical waste is incineration by a licensed facility.[2] This ensures the complete destruction of the active pharmaceutical ingredient.
5. Record Keeping:
-
Maintain accurate records of the disposal of this compound.
-
Documentation should include the quantity of waste disposed of, the date of disposal, and the name of the EHS personnel or waste contractor who collected the material.
-
Retain these records in accordance with your institution's policies and any applicable regulatory requirements.
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory steps are followed in the correct sequence.
Caption: Workflow for the proper disposal of this compound.
Signaling Pathway of this compound (for informational purposes)
To provide further context for researchers handling this compound, the following diagram illustrates the known signaling pathway of this compound. By inhibiting the EED protein, this compound leads to the upregulation of fetal hemoglobin (HbF), which is the therapeutic mechanism for treating sickle cell disease.
Caption: Simplified signaling pathway of this compound.
References
Personal protective equipment for handling Pociredir
Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Immediate Safety, Operational, and Disposal Guidance
This guide provides essential safety protocols and logistical information for the handling of Pociredir (FTX-6058) in a laboratory setting. The following procedures are designed to ensure the safety of all personnel and to maintain the integrity of the experimental workspace.
Chemical and Safety Data Overview
This compound is an investigational oral small-molecule inhibitor of Embryonic Ectoderm Development (EED) developed for the treatment of sickle cell disease.[1] While a supplier Safety Data Sheet (SDS) has classified it as not a hazardous substance or mixture, it is a potent, biologically active compound.[2] Therefore, it is imperative to handle it with appropriate precautions to minimize exposure.
| Property | Value | Reference |
| Synonyms | FTX-6058 | [2] |
| CAS Number | 2490676-18-9 | [2] |
| Molecular Formula | C22H18FN5O2 | [2] |
| Molecular Weight | 403.41 g/mol | [2] |
| Hazard Classification | Not a hazardous substance or mixture | [2] |
| Handling Precautions | Avoid inhalation, contact with eyes and skin. Use in well-ventilated areas. | [2] |
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate level of PPE required for the specific handling procedures.[3][4] The following table outlines the recommended PPE for handling this compound powder and solutions.
| Task | Recommended Personal Protective Equipment (PPE) |
| Handling this compound Powder | - Gloves: Double-gloving with nitrile gloves is recommended. - Eye Protection: Chemical safety goggles. - Respiratory Protection: A NIOSH-approved N95 or higher-rated respirator. - Lab Coat: A disposable lab coat is preferred. |
| Handling this compound Solutions | - Gloves: Single pair of nitrile gloves. - Eye Protection: Safety glasses with side shields. - Lab Coat: Standard lab coat. |
Operational Plan: From Receipt to Disposal
The lifecycle of this compound in the laboratory, from receiving to disposal, must be managed with care. The following workflow diagram illustrates the key stages and decision points.
Caption: Workflow for the safe handling of this compound in a laboratory setting.
Experimental Protocol: Reconstitution of this compound Powder
This protocol details the steps for safely reconstituting lyophilized this compound powder for experimental use.
-
Preparation:
-
Don the appropriate PPE for handling potent compounds: double gloves, safety goggles, a respirator, and a disposable lab coat.
-
Perform all work within a certified chemical fume hood.
-
Prepare a designated waste container for all disposable materials that come into contact with this compound.
-
-
Reconstitution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Carefully remove the cap and add the calculated volume of the desired solvent (e.g., DMSO) to the vial using a calibrated micropipette.
-
Securely cap the vial and vortex or sonicate until the powder is completely dissolved.
-
-
Aliquoting and Storage:
-
Dispense the reconstituted solution into smaller, clearly labeled aliquots.
-
Store the aliquots at the recommended temperature, typically -20°C or -80°C, to maintain stability.
-
-
Decontamination and Waste Disposal:
-
Wipe down all surfaces and equipment that may have come into contact with this compound with an appropriate cleaning agent (e.g., 70% ethanol).
-
Dispose of all contaminated materials, including pipette tips, tubes, and gloves, in the designated hazardous waste container.
-
Disposal Plan
All waste contaminated with this compound, including unused solutions, contaminated labware, and PPE, must be disposed of as hazardous chemical waste.
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, wipes, plasticware) in a clearly labeled, sealed biohazard bag or container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, labeled waste container. Do not mix with other waste streams unless permitted by your institution's environmental health and safety (EHS) office.
-
Sharps: Dispose of any contaminated needles or other sharps in a designated sharps container.
Consult your institution's EHS guidelines for specific procedures on the collection, storage, and disposal of chemical waste.
Logical Relationships: PPE Selection
The selection of appropriate PPE is critical and is based on the physical form of the chemical and the procedure being performed.
Caption: Decision tree for selecting appropriate PPE when handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
